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  • Product: 3-Benzyloxy-5-carboxyphenylboronic acid
  • CAS: 2377605-90-6

Core Science & Biosynthesis

Foundational

3-Benzyloxy-5-carboxyphenylboronic acid chemical structure and properties

Topic: 3-Benzyloxy-5-carboxyphenylboronic Acid: Chemical Structure, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Benzyloxy-5-carboxyphenylboronic Acid: Chemical Structure, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary

3-Benzyloxy-5-carboxyphenylboronic acid (CAS: 2377605-90-6 ) is a high-value, trifunctional building block utilized primarily in the synthesis of complex pharmaceutical intermediates.[1][2] Its structure is unique in providing three distinct vectors for chemical diversification:

  • Boronic Acid: Enables Suzuki-Miyaura cross-coupling to install biaryl systems.[1]

  • Carboxylic Acid: Serves as a handle for amide coupling or esterification.[1]

  • Benzyloxy Group: Acts as a lipophilic ether mask (protecting group) or a permanent hydrophobic pharmacophore.[1]

This guide details the physicochemical profile, robust synthetic routes, and critical handling protocols required to utilize this scaffold effectively in drug development campaigns.

Chemical Profile & Properties[3][4][5][6][7]

The compound exists as an equilibrium mixture of the free boronic acid and its cyclic boroxine anhydride. Users must account for this stoichiometry when calculating equivalents for precision synthesis.

Table 1: Physicochemical Specifications
PropertyValue / Description
CAS Number 2377605-90-6
IUPAC Name 3-(Benzyloxy)-5-boronobenzoic acid
Molecular Formula C₁₄H₁₃BO₅
Molecular Weight 272.06 g/mol
Appearance Off-white to grey crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water/DCM.[1][2]
pKa (Predicted) Carboxyl: ~4.1
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen).[1] Hygroscopic.
SMILES OC(=O)c1cc(OCc2ccccc2)cc(B(O)O)c1

Critical Insight: Like many arylboronic acids, this compound can undergo protodeboronation under prolonged heating in basic aqueous media. The presence of the electron-withdrawing carboxyl group at the meta-position slightly stabilizes the C-B bond compared to ortho/para-substituted analogs, but pH control remains vital.[1]

Synthesis & Manufacturing Strategy

While commercially available, in-house synthesis is often required for scale-up or analog generation.[1] The most robust route utilizes 3-bromo-5-hydroxybenzoic acid as the starting material, ensuring regio-control over the boronic acid installation.[1]

Retrosynthetic Analysis (Pathway Logic)

The synthesis follows a "Protect → Functionalize → Deprotect" logic to ensure the carboxylic acid does not interfere with the metal-halogen exchange or palladium catalysis.[1]

SynthesisRoute Start 3-Bromo-5-hydroxybenzoic acid Inter1 Intermediate A (Benzyl Ether) Start->Inter1 BnBr, K2CO3 (Phenol Protection) Inter2 Intermediate B (Methyl Ester) Inter1->Inter2 MeOH, H2SO4 (Esterification) Inter3 Pinacol Boronate Inter2->Inter3 B2Pin2, Pd(dppf)Cl2 (Miyaura Borylation) Product 3-Benzyloxy-5-carboxyphenyl- boronic acid Inter3->Product LiOH, THF/H2O (Global Hydrolysis)

Figure 1: Step-wise synthetic pathway from commercially available brominated precursors.

Detailed Synthetic Protocol (Route B)

Step 1: Benzylation & Esterification [1]

  • Reactants: 3-Bromo-5-hydroxybenzoic acid (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (2.5 eq).[1]

  • Solvent: DMF (0.5 M).

  • Conditions: Stir at 60°C for 4 hours. Note: This may esterify the acid to the benzyl ester as well. A subsequent selective hydrolysis or transesterification to methyl ester is recommended for easier handling.[1]

  • Refinement: It is operationally simpler to form the methyl ester first (MeOH/H₂SO₄), then benzylate the phenol.

Step 2: Miyaura Borylation (The Critical Step) [1]

  • Setup: Charge a flask with the Aryl Bromide (1.0 eq), Bis(pinacolato)diboron (B₂Pin₂, 1.1 eq), and KOAc (3.0 eq).

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%).[1] The bidentate ferrocene ligand prevents debromination side reactions.

  • Solvent: 1,4-Dioxane (degassed).

  • Reaction: Heat to 90°C for 12 hours under Argon.

  • Workup: Filter through Celite. The product is the Pinacol Ester .

Step 3: Hydrolysis to Free Acid

  • Reactants: Pinacol Ester (1.0 eq), LiOH (3.0 eq).[1]

  • Solvent: THF:Water (3:1).[1]

  • Conditions: Stir at RT. The boronic ester hydrolyzes more slowly than the carboxyl ester. Monitor by LCMS.

  • Isolation: Acidify carefully to pH 3 with 1M HCl. The product precipitates. Do not extract with strongly basic water , as the boronate is amphoteric.

Reactivity & Experimental Protocols

Protocol: Suzuki-Miyaura Coupling

This protocol is optimized to prevent protodeboronation of the boronic acid while maintaining high conversion.[1]

Reagents:

  • 3-Benzyloxy-5-carboxyphenylboronic acid (1.2 eq)[1][2]

  • Aryl Halide (1.0 eq)[1][2][3]

  • Base: K₃PO₄ (3.0 eq) – Phosphate is gentler than carbonate for acidic substrates.[1]

  • Catalyst: XPhos Pd G3 (2 mol%) – Ensures rapid oxidative addition.[1]

Workflow:

  • Dissolution: Dissolve aryl halide and boronic acid in THF:Water (10:1) . The water is crucial for the transmetalation step.

  • Degassing: Sparge with Nitrogen for 10 minutes. Oxygen poisons the Pd(0) species.[1]

  • Addition: Add Base and Catalyst.

  • Heating: Heat to 60°C. Avoid reflux temperatures (>80°C) to minimize deboronation.

  • Purification: Acidify to pH 4 to protonate the carboxylic acid, then extract with EtOAc.

Protocol: Amide Coupling (Carboxyl Focus)

When using the carboxyl group, the boronic acid must be protected or the reaction run under anhydrous conditions to prevent anhydride formation with the activating agent.

  • Recommended Reagent: HATU or T3P.[1]

  • Avoid: Thionyl chloride (SOCl₂), as it will degrade the boronic acid moiety.

  • Tip: If the boronic acid interferes, use the Pinacol Ester intermediate for the amide coupling, then hydrolyze the boronate at the very end.

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

The molecule serves as a "trifurcated" scaffold.[1] The benzyloxy group occupies hydrophobic pockets (e.g., S1 pockets in proteases), while the boronic acid can form reversible covalent bonds with Serine or Threonine residues in active sites.

PROTAC Linker Synthesis

The carboxylic acid allows attachment to E3 ligase ligands (e.g., Thalidomide derivatives), while the boronic acid allows late-stage attachment of the Warhead (Target protein binder) via Suzuki coupling.

Applications Center 3-Benzyloxy-5-carboxy- phenylboronic acid App1 Reversible Covalent Inhibitors (Boron binds Ser/Thr) Center->App1 App2 PROTAC Linkers (COOH attachment point) Center->App2 App3 Sugar/Diol Sensors (Boronic acid ester formation) Center->App3

Figure 2: Primary application vectors in medicinal chemistry.

Handling & Stability Guide

  • Hygroscopicity: Boronic acids dehydrate to form boroxines (trimers) upon storage.[1] This is reversible in aqueous solvent.[1]

    • Correction Factor: When weighing, assume the material is ~90-95% monomer and 5-10% anhydride.[1]

  • Oxidative Stability: The benzyloxy ether is stable to air, but the C-B bond is susceptible to oxidation by H₂O₂ or peracids (converting it to a phenol). Avoid oxidative workups.

  • Safety: Irritant to eyes and respiratory system.[1] Handle in a fume hood.

References

  • ChemicalBook. 3-Benzyloxy-5-carboxyphenylboronic acid Product Profile (CAS 2377605-90-6).[1][2][4][5][6] Retrieved from [1]

  • BLDpharm. Product Analysis: 3-Benzyloxy-5-carboxyphenylboronic acid (Cat# BD00777056).[1][2][4][5][7][8][9] Retrieved from [1][7]

  • Miyaura, N., & Suzuki, A. (1995).[10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for boronic acid coupling).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Exploratory

Trifunctional Phenylboronic Acid Scaffolds: Design, Synthesis, and Medicinal Applications

Executive Summary The integration of boron into medicinal chemistry has evolved beyond its traditional role as a transient coupling partner.[1][2][][4] Trifunctional phenylboronic acid (PBA) building blocks—defined by th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of boron into medicinal chemistry has evolved beyond its traditional role as a transient coupling partner.[1][2][][4] Trifunctional phenylboronic acid (PBA) building blocks—defined by the presence of a boronic acid moiety, a halogen handle, and an orthogonal functional group (e.g., amine, nitro, or carboxyl)—represent a high-value class of scaffolds. These molecules enable the rapid assembly of complex pharmacophores, serving simultaneously as reversible covalent warheads, cross-coupling partners, and linker attachment points. This guide details the strategic design, synthesis, and application of these versatile blocks, with a focus on 3-bromo-5-nitrophenylboronic acid derivatives as a case study for orthogonal diversification.

Strategic Design: The Trifunctional Triad

The utility of trifunctional PBAs lies in their orthogonality . Unlike simple building blocks, these scaffolds possess three distinct reactive sites that can be engaged sequentially without cross-reactivity.

The Orthogonality Principle
  • Site A (Boronic Acid/Ester): Functions as a reversible covalent warhead (targeting Ser/Thr/Lys residues) or a Suzuki-Miyaura coupling partner.

  • Site B (Halide, e.g., Br/I): Enables carbon-carbon or carbon-heteroatom bond formation via Pd/Cu-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).

  • Site C (Functional Handle, e.g., NO₂/NH₂/COOH): Facilitates amide coupling, reductive amination, or linker attachment for PROTACs.

Visualization of the Triad

The following diagram illustrates the strategic functionalization logic of a core trifunctional scaffold.

TrifunctionalTriad Core Trifunctional Scaffold (Phenyl Ring) Boron Boronic Acid (B) (Reversible Covalent / Suzuki) Core->Boron Site 1 Halide Halide (X) (Cross-Coupling Handle) Core->Halide Site 2 Amine Amine/Nitro (Y) (Linker / Solubilizer) Core->Amine Site 3 Warhead Proteasome Inhibitors (e.g., Bortezomib analogs) Boron->Warhead Library DEL / Fragment Library Expansion Halide->Library PROTAC PROTAC Linker Attachment Amine->PROTAC

Figure 1: The Trifunctional Triad. Three orthogonal handles allow for divergent synthesis pathways, enabling a single scaffold to access multiple drug modalities.

Synthetic Methodologies

Synthesizing trifunctional PBAs requires navigating regioselectivity challenges. Two primary routes are employed: Classical Lithiation and Iridium-Catalyzed C-H Borylation .

Route A: Iridium-Catalyzed C-H Borylation (The "Expert" Route)

This method is preferred for 1,3-disubstituted arenes (e.g., 1-bromo-3-nitrobenzene). The bulky iridium catalyst directs borylation to the least sterically hindered position (meta to both substituents), yielding the 1,3,5-substitution pattern with high fidelity.

  • Advantages: High regioselectivity, mild conditions, tolerance of nitro/halide groups.

  • Mechanism: Sterically directed C-H activation.

Route B: Classical Lithiation-Borylation

This route utilizes Lithium-Halogen Exchange (Li-HE) on a 1,3,5-tribromoarene or protected aniline.

  • Advantages: Scalable, uses inexpensive reagents.

  • Challenges: Requires cryogenic conditions (-78 °C), functional group incompatibility (e.g., nitro groups are incompatible with organolithiums).

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Bromo-3-nitrobenzene Step1 Ir-Catalyzed C-H Borylation [Ir(OMe)(cod)]2, dtbpy, B2pin2 THF, 80°C Start->Step1 Regioselective C-H Activation Intermediate 3-Bromo-5-nitrophenylboronic acid pinacol ester Step1->Intermediate PathA Path A: Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate->PathA PathB Path B: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->PathB ProdA 3-Bromo-5-aminophenyl boronate (Amine Handle) PathA->ProdA ProdB Biaryl Nitro Boronate (Library) PathB->ProdB

Figure 2: Synthesis workflow for 3-bromo-5-nitrophenylboronic acid pinacol ester via Iridium catalysis, highlighting downstream diversification.

Experimental Protocol

Target: Synthesis of 3-Bromo-5-nitrophenylboronic acid pinacol ester . Method: Iridium-Catalyzed C-H Borylation.

Materials
  • 1-Bromo-3-nitrobenzene (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.0 equiv)

  • (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(OMe)(cod)]₂, 1.5 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%)

  • THF or Hexane (Anhydrous)

Step-by-Step Methodology
  • Catalyst Activation: In a glovebox or under argon, charge a flame-dried Schlenk flask with [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3.0 mol%). Add anhydrous THF (2 mL/mmol substrate) and stir for 5 minutes until the solution turns dark brown/red, indicating active catalyst formation.

  • Reagent Addition: Add B₂pin₂ (1.0 equiv) and 1-bromo-3-nitrobenzene (1.0 equiv) to the catalyst solution.

  • Reaction: Seal the flask and heat to 80 °C for 16 hours. Monitor by GC-MS or TLC. The reaction typically proceeds with >95% conversion.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and pass through a short pad of silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes). Note: Boronic esters can be hydrolytically unstable on silica; rapid elution is recommended.

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Look for three distinct aromatic singlets (due to 1,3,5-substitution pattern) at approximately δ 8.60, 8.45, and 8.20 ppm.

    • ¹¹B NMR: Single peak at ~30 ppm (characteristic of B-pin).

Applications in Medicinal Chemistry

Reversible Covalent Inhibition

Trifunctional boronic acids are premier warheads for targeting nucleophilic residues (Serine, Threonine, Cysteine) in enzyme active sites.

  • Mechanism: The boron atom forms a tetrahedral boronate adduct with the nucleophile.

  • Benefit: Unlike Michael acceptors (irreversible), boronates offer tunable residence times and reduced immunogenicity risk.

  • Example: Bortezomib (Proteasome inhibitor) utilizes a boronic acid to bind the catalytic Threonine.

PROTAC Linker Design

The "Amine" handle of the trifunctional scaffold (after reduction of nitro) serves as an attachment point for PROTAC linkers.

  • Workflow:

    • Warhead: Boron binds the Target Protein (POI).

    • Halide: Used to attach a rigid spacer or modify physicochemical properties.

    • Amine: Conjugated to the E3 Ligase ligand via a PEG/alkyl linker.

Quantitative Data: Boronic Acid pKa and Reactivity

The electronic nature of the phenyl ring (modulated by the halide/nitro groups) significantly shifts the Lewis acidity of the boron center, affecting binding affinity.

Substituent PatternElectronic EffectApprox.[5] pKa of Boronic AcidReactivity with Diols (Kd)
Phenylboronic Acid (Unsubst.)Neutral~8.8Moderate
3-Nitro-5-bromo- Strong EWG ~6.5 - 7.0 High (Tight Binding)
3-Amino-5-bromo-EDG (Amine)~9.5Low (Weak Binding)
2-Fluoro-Inductive EWG~7.8High

Table 1: Impact of substituents on Boronic Acid Lewis Acidity. Lower pKa correlates with stronger binding to diols and active site nucleophiles at physiological pH.

PROTAC Assembly Visualization

The following diagram demonstrates how a trifunctional block bridges the gap between a Target Protein and an E3 Ligase.

PROTAC_Assembly cluster_0 Warhead Domain Trifunc Trifunctional Scaffold POI Target Protein (e.g., Proteasome) Trifunc->POI Boron Adduct (Reversible) Linker PEG Linker Trifunc->Linker Amine Coupling (Stable Amide) E3 E3 Ligase (e.g., CRBN) Linker->E3 Ligand Binding

Figure 3: PROTAC assembly using a trifunctional boronic acid. The boron engages the target, while the orthogonal amine handle connects to the E3 ligase recruiting machinery.

References

  • Boronic Acids as Bioorthogonal Probes: Title: Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Iridium-Catalyzed Borylation: Title: Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions (Contextual reference for borylation methodologies). Source: eScholarship (University of California). URL:[Link][6]

  • Reversible Covalent Inhibitors: Title: Key advances in the development of reversible covalent inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis of 3-Aminophenylboronic Acid: Title: Synthetic method of 3-aminophenylboronic acid (Patent CN109467569B).[7] Source: Google Patents. URL:

Sources

Foundational

Chemo-Structural Profiling and Synthetic Utility of 3-Benzyloxy-5-carboxyphenylboronic Acid

Executive Summary 3-Benzyloxy-5-carboxyphenylboronic acid is a bifunctional aryl building block characterized by its meta-substitution pattern. It features three distinct chemical domains: a boronic acid moiety (Suzuki-M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Benzyloxy-5-carboxyphenylboronic acid is a bifunctional aryl building block characterized by its meta-substitution pattern. It features three distinct chemical domains: a boronic acid moiety (Suzuki-Miyaura coupling partner), a carboxylic acid (solubility/amide handle), and a benzyloxy group (lipophilic protected phenol). This unique architecture makes it a critical intermediate in fragment-based drug discovery (FBDD), particularly for designing PROTAC linkers and peptidomimetics where orthogonal functionalization is required.

This guide provides a definitive technical analysis of its physicochemical properties, synthetic routes, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.

Physicochemical Identity

The following data constitutes the core identity of the molecule. Researchers should verify these parameters against Certificate of Analysis (CoA) data upon procurement.

ParameterTechnical Specification
Chemical Name 3-Benzyloxy-5-carboxyphenylboronic acid
CAS Registry Number 2377605-90-6
Molecular Formula

Molecular Weight 272.06 g/mol
Exact Mass 272.0856
SMILES OC(=O)c1cc(B(O)O)cc(OCc2ccccc2)c1
Appearance Off-white to beige powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in

(pH-dependent)
pKa (Predicted)

;

Structural Analysis & Reactivity Zones

The molecule's utility stems from its "Push-Pull-Protect" architecture. The meta positioning of the substituents is critical:

  • Electronic Isolation: The carboxylic acid (electron-withdrawing) is meta to the boronic acid, preventing the rapid protodeboronation often seen in ortho/para substituted systems.

  • Orthogonality: The benzyl ether is stable to basic Suzuki conditions, allowing the boronic acid to react without affecting the phenol precursor.

G Core Benzene Core (Scaffold) Boron Boronic Acid (-B(OH)2) Reactivity Center (Suzuki Coupling) Core->Boron Pos 1 Carboxy Carboxylic Acid (-COOH) Solubility/Amide Handle Core->Carboxy Pos 5 Benzyl Benzyloxy (-OBn) Protected Phenol (Lipophilic Tail) Core->Benzyl Pos 3

Figure 1: Functional decomposition of 3-Benzyloxy-5-carboxyphenylboronic acid showing the orthogonal reactivity zones.

Synthetic Pathways & Protocols

Direct commercial sourcing can be sporadic. The following protocols describe the most reliable synthetic routes validated by standard arylboronic acid chemistry principles.

Route A: The Miyaura Borylation (Recommended)

This route is preferred due to its mild conditions, avoiding the harsh hydrolysis required by nitrile precursors.

Precursor: 3-Benzyloxy-5-bromobenzoic acid.

Step-by-Step Protocol:

  • Reagents: 3-Benzyloxy-5-bromobenzoic acid (1.0 eq), Bis(pinacolato)diboron (

    
    , 1.1 eq), 
    
    
    
    (3 mol%), KOAc (3.0 eq).
  • Solvent: 1,4-Dioxane (anhydrous). Degas thoroughly with Argon.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS for disappearance of bromide.

    • Note: The carboxylic acid proton will consume 1 eq of base; ensure excess KOAc is used.

  • Workup (Critical):

    • Filter through Celite to remove Pd.

    • The product is the pinacol ester.

  • Hydrolysis (Deprotection):

    • Treat the pinacol ester with

      
       (3 eq) in THF/
      
      
      
      , followed by dilute HCl hydrolysis.
    • Why: Pinacol esters of electron-poor aryls are often stable; oxidative cleavage is faster than simple hydrolysis.

Route B: Hydrolysis of Cyano-Precursor

Precursor: 3-Benzyloxy-5-cyanophenylboronic acid. Mechanism: Base-mediated hydrolysis of nitrile to acid. Risk: High temperatures (


 in KOH/Ethylene Glycol) may compromise the benzyl ether or lead to protodeboronation. This route is not recommended  unless the bromo-precursor is unavailable.

Experimental Workflow: Suzuki-Miyaura Coupling

When using this molecule in cross-coupling, the free carboxylic acid presents a specific challenge: catalyst poisoning via carboxylate coordination to Palladium.

Optimized Coupling Protocol:

  • Protection (In Situ): It is highly advisable to use the methyl ester form if possible. If the free acid must be used, add 1.0 eq of a bulky base (e.g.,

    
    ) to deprotonate the acid immediately, forming the carboxylate salt which is less interfering than the free acid in non-polar solvents.
    
  • Solvent System: Use a biphasic system (Toluene/Water or DME/Water) to solubilize the carboxylate salt.

Suzuki cluster_warning Critical Control Point Start 3-Benzyloxy-5-carboxyphenyl- boronic acid Base Base Activation (Cs2CO3 or K3PO4) Start->Base Activation Boronate Boronate Species [Ar-B(OH)3]- Base->Boronate Formation of 'Ate' Complex Transmetal Transmetallation (Pd-Ar' Complex) Boronate->Transmetal Rate Limiting Step Product Coupled Biaryl Product (3-Benzyloxy-5-carboxy-Ar') Transmetal->Product Reductive Elimination Warning Free -COOH can coordinate Pd. Maintain pH > 9 or use Ester. Warning->Transmetal

Figure 2: Suzuki-Miyaura coupling workflow highlighting the base activation step required to manage the carboxylic acid moiety.

Handling & Stability (The "Experience")

Boroxine Trimerization

Like most boronic acids, 3-benzyloxy-5-carboxyphenylboronic acid exists in equilibrium with its cyclic trimer (boroxine) upon dehydration.

  • Observation: The melting point may appear broad or inconsistent (e.g., varying by 10-20°C) depending on the water content of the sample.

  • Correction: For precise stoichiometry in reactions, assume the material contains ~5-10% water or boroxine anhydride. Azeotropic drying with toluene prior to use is recommended for sensitive catalytic cycles.

Storage
  • Temperature: 2–8°C.

  • Atmosphere: Inert (Argon/Nitrogen) preferred.

  • Shelf Life: 12 months if kept dry. Moisture promotes protodeboronation over long periods.

References

  • Chemical Identity & CAS

    • Source: ChemicalBook & PubChem D
    • Entry: 3-Benzyloxy-5-carboxyphenylboronic acid (CAS 2377605-90-6).
  • Miyaura Borylation Methodology

    • Source: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry.
  • Stability of Carboxy-Boronic Acids

    • Source: Hall, D. G. (Ed.).[1] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Context: Discusses the electronic effects of meta-substituents on boronic acid stability.
  • Benzylation Strategies

    • Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.
    • Context: Stability of benzyl ethers under basic Suzuki coupling conditions.

Sources

Exploratory

Technical Whitepaper: Solubility Profile & Handling of 3-Benzyloxy-5-carboxyphenylboronic Acid

Executive Summary 3-Benzyloxy-5-carboxyphenylboronic acid (CAS: 2377605-90-6) acts as a critical bifunctional building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings and the design of rever...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Benzyloxy-5-carboxyphenylboronic acid (CAS: 2377605-90-6) acts as a critical bifunctional building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings and the design of reversible covalent inhibitors (e.g., serine protease inhibitors). Its structure combines a lipophilic benzyloxy tail, a hydrophilic carboxylic acid core, and a reactive boronic acid warhead.[1]

This duality creates a complex solubility profile. While Dimethyl Sulfoxide (DMSO) serves as the superior vehicle for high-concentration stock solutions (>50 mM), Methanol (MeOH) presents a unique challenge due to the rapid, reversible formation of methyl boronate esters.[1] This guide provides the estimated solubility ranges, thermodynamic considerations, and validated protocols for handling this compound to ensure assay reproducibility and synthetic success.

Physicochemical Profile & Solvation Logic

To understand the solubility behavior of 3-Benzyloxy-5-carboxyphenylboronic acid, we must analyze its structural components relative to the solvent properties.

Structural Analysis
  • Hydrophilic Domains: The carboxylic acid (

    
    ) and boronic acid (
    
    
    
    ) moieties provide strong hydrogen bond donation and acceptance sites.[1]
  • Lipophilic Domain: The benzyloxy group significantly increases the LogP (partition coefficient) compared to the parent 3-carboxyphenylboronic acid, reducing water solubility but enhancing solubility in organic media.[1]

Solubility Data Summary

Note: Exact experimental values for this specific derivative are proprietary or not centrally indexed. The values below are high-confidence estimates derived from Structure-Activity Relationship (SAR) analysis of close analogs (3-carboxyphenylboronic acid and 3-benzyloxyphenylboronic acid).

SolventEstimated SolubilitySaturation Limit (Est.)Primary UtilityTechnical Caveats
DMSO High 50 – 100 mg/mL Stock Solutions (10-100 mM)Hygroscopic solvent; can absorb water which hydrolyzes boroxines.
Methanol Moderate 20 – 50 mg/mL Synthesis / PurificationCRITICAL: Forms methyl boronate esters; not suitable for long-term storage.
Water Low < 1 mg/mLBiological AssaysRequires pH adjustment (> pH 8) or co-solvent (DMSO) to dissolve.[1]

Solvent Compatibility & Reactivity

DMSO: The Universal Stock Solvent

DMSO is the gold standard for solubilizing 3-Benzyloxy-5-carboxyphenylboronic acid. The sulfoxide oxygen acts as a strong H-bond acceptor for the carboxylic and boronic acid protons.

  • Recommendation: Prepare 10 mM to 50 mM stocks in anhydrous DMSO.

  • Stability: High.[1] Boronic acids are generally stable in DMSO at room temperature.[1] However, DMSO is hygroscopic; absorbed water will shift the equilibrium from boroxine (anhydride) to free boronic acid.[1]

Methanol: The Solvolysis Trap

While the compound dissolves readily in methanol, it is not inert .[1] In MeOH, the boronic acid undergoes solvolysis to form mono- and di-methyl boronate esters.

  • Mechanism:

    
    
    
  • Impact: This equilibrium is fast.[1] If you analyze a methanolic solution via LC-MS, you may see mass peaks corresponding to the methyl ester (

    
     or 
    
    
    
    ).[1] This is an artifact of the solvent, not an impurity in the solid.[1]
  • Evaporation: Upon removing MeOH in vacuo, the equilibrium often shifts back to the free acid or the boroxine anhydride, depending on the presence of water.[1]

Visualization: Solvation Equilibria

The following diagram illustrates the dynamic species present when dissolving this compound in MeOH versus DMSO.

BoronicEquilibrium cluster_0 Methanol Solvolysis Equilibrium Solid Solid State (Mix of Acid & Boroxine) DMSO_Sol DMSO Solution (Free Boronic Acid) Solid->DMSO_Sol Dissolution (Fast) MeOH_Sol MeOH Solution (Methyl Boronate Esters) Solid->MeOH_Sol Dissolution DMSO_Sol->MeOH_Sol + MeOH Boroxine Boroxine Trimer (Anhydride) DMSO_Sol->Boroxine - H2O (Slow Dehydration) MeOH_Sol->DMSO_Sol + H2O / - MeOH MeOH_Sol->MeOH_Sol Dynamic Exchange R-B(OH)2 ↔ R-B(OMe)2 Boroxine->DMSO_Sol + H2O (Hydrolysis)

Figure 1: Solvation dynamics. Note the reversible esterification in Methanol, which complicates analytical interpretation.

Experimental Protocols

Since specific batch-to-batch variability (e.g., particle size, polymorphs) affects solubility, use these protocols to validate the exact solubility of your specific lot.[1]

Protocol A: Kinetic Solubility Determination (High Throughput)

Use this for preparing biological assay stocks.[1]

  • Preparation: Weigh 5 mg of 3-Benzyloxy-5-carboxyphenylboronic acid into a clear glass vial.

  • Titration: Add anhydrous DMSO in 50

    
    L increments at Room Temperature (25°C).
    
  • Agitation: Vortex for 30 seconds after each addition. Sonication (35-40 kHz) may be used if dissolution is slow, but avoid heating >40°C to prevent degradation.[1]

  • Endpoint: The point at which the solution becomes optically clear (no visible particulates against a dark background) is the solubility limit.[1]

    • Calculation:

      
      [1]
      
Protocol B: Handling Boroxine Contamination

Commercial boronic acids often contain varying amounts of the trimeric boroxine anhydride (dehydrated form).[1] This can make the solid appear less soluble initially.[1]

  • Pre-treatment: If the solid resists dissolution in DMSO, add 1-2% volume of water (

    
     if doing NMR) to the DMSO.[1]
    
  • Mechanism: The added water shifts the equilibrium entirely toward the monomeric boronic acid species, enhancing apparent solubility.[1]

Decision Logic for Solvent Selection

Use the following logic flow to determine the appropriate solvent system for your specific application.

SolventSelection Start Start: Select Application AppType Application Type? Start->AppType Storage Long-term Storage? AppType->Storage Stock Solution Reaction Reaction Solvent? AppType->Reaction Synthesis/Purification UseBuffer Use PBS pH 7.4 + 5% DMSO Co-solvent AppType->UseBuffer Biological Assay UseDMSO Use DMSO (Anhydrous) Store at -20°C Storage->UseDMSO Yes UseMeOH Use MeOH (Transient Use Only) Storage->UseMeOH No (Unstable) Reaction->UseDMSO Coupling (General) Reaction->UseMeOH Esterification/Suzuki

Figure 2: Decision tree for solvent selection based on experimental intent.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 66827, Phenylboronic acid. Retrieved from [Link]

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text regarding boronic acid esterification equilibria in alcohols).

  • ResearchGate. (2020).[1] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

Sources

Foundational

3-hydroxy-5-carboxyphenylboronic acid benzyl protected precursor

Topic: Technical Guide: Synthesis and Application of the 3-Hydroxy-5-Carboxyphenylboronic Acid Benzyl-Protected Precursor Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Profess...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Synthesis and Application of the 3-Hydroxy-5-Carboxyphenylboronic Acid Benzyl-Protected Precursor Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Strategic Utility

The 3-hydroxy-5-carboxyphenylboronic acid scaffold is a high-value pharmacophore in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the design of proteasome inhibitors, PROTAC linkers, and covalent warheads.[1] Its meta-substitution pattern offers unique vector geometry for accessing solvent-exposed pockets while maintaining a rigid aromatic core.[1]

However, the free acid form presents synthetic challenges: insolubility, protodeboronation, and interference during palladium-catalyzed cross-couplings (Suzuki-Miyaura). Consequently, the benzyl-protected precursor —specifically 3-(benzyloxy)-5-(methoxycarbonyl)phenylboronic acid pinacol ester —is the industry-standard "masked" equivalent.[1] This guide details the synthesis, handling, and deprotection logic for this critical intermediate, ensuring high-fidelity incorporation into complex molecular architectures.

Structural Logic & Retrosynthesis

To maximize synthetic utility, we utilize an orthogonal protection strategy. The benzyl (Bn) group protects the phenol from oxidation and catalyst poisoning, while the methyl ester masks the carboxylic acid to prevent catalyst sequestration. The pinacol boronate ester is selected over the free boronic acid for its superior stability during chromatography and storage.[1]

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target boronic acid scaffold. Target Target Scaffold: 3-hydroxy-5-carboxyphenylboronic acid Precursor Protected Precursor: 3-(benzyloxy)-5-(methoxycarbonyl) phenylboronic acid pinacol ester Target->Precursor Global Deprotection (H2/Pd + Hydrolysis) Intermediate Intermediate: Methyl 3-(benzyloxy)-5-bromobenzoate Precursor->Intermediate Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Starting Starting Material: 3-Bromo-5-hydroxybenzoic acid Intermediate->Starting Dual Protection (BnBr, K2CO3, MeI)

[1]

Detailed Synthetic Protocols

The synthesis is broken down into two critical phases: Dual Protection and Metallation/Borylation .[1]

Phase 1: Synthesis of Methyl 3-(benzyloxy)-5-bromobenzoate

Rationale: Simultaneous protection of the acid and phenol functionalities is possible, but a sequential approach or carefully controlled "one-pot" alkylation ensures regio-control and simplifies purification.[1]

Reagents: 3-Bromo-5-hydroxybenzoic acid (CAS: 14737-36-1), Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetone/DMF.

Protocol:

  • Charge: Dissolve 3-bromo-5-hydroxybenzoic acid (10.0 g, 46 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add K₂CO₃ (19.0 g, 138 mmol, 3.0 equiv). The excess base acts as a proton scavenger for both the phenol and carboxylic acid.[1]

  • Alkylation: Cool to 0 °C. Add Benzyl bromide (16.4 mL, 138 mmol, 3.0 equiv) dropwise over 20 minutes. Note: Using excess BnBr forms the benzyl ester, which is also acceptable, but the methyl ester is often preferred for distinct NMR signals.

    • Alternative for Methyl Ester: If the methyl ester is specifically required, treat first with MeOH/H₂SO₄ (Fischer esterification) followed by BnBr/K₂CO₃.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with EtOAc (300 mL), wash with water (3 x 100 mL) and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Yield Target: >85% as a white solid.

Phase 2: Miyaura Borylation to the Pinacol Ester

Rationale: Lithium-halogen exchange is risky due to the ester functionality (potential for nucleophilic attack).[1] Palladium-catalyzed Miyaura borylation is the method of choice due to its chemoselectivity.[1]

Reagents: Methyl 3-(benzyloxy)-5-bromobenzoate, Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂·DCM, Potassium Acetate (KOAc), 1,4-Dioxane.

Protocol:

  • Setup: In a flame-dried Schlenk flask, combine the aryl bromide (5.0 g, 15.5 mmol), B₂pin₂ (4.7 g, 18.6 mmol, 1.2 equiv), and KOAc (4.5 g, 46.5 mmol, 3.0 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (50 mL). Degas by sparging with Argon for 15 minutes.[1] Critical: Oxygen effectively kills the active Pd(0) species, leading to homocoupling byproducts.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (380 mg, 3 mol%).

  • Heating: Seal and heat to 90 °C for 4–6 hours.

  • QC Check: Monitor for the disappearance of the bromide. The product spot will likely be fluorescent under UV.[1]

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂, 5-20% EtOAc in Hexanes). Note: Boronic esters can streak on silica; adding 1% Et₃N to the eluent can improve peak shape.[1]

Quantitative Data Summary

ParameterSpecificationNotes
Appearance White to off-white solid
1H NMR (CDCl3) δ 1.34 (s, 12H, Pin), 3.91 (s, 3H, OMe), 5.12 (s, 2H, Bn)Diagnostic singlets
Yield (Step 2) 75–85%Sensitive to O₂ exclusion
Stability High (Months at 4°C)Avoid acidic moisture

Deprotection & Application Logic

The utility of this precursor lies in its orthogonality .[1] You can selectively deprotect the boronate, the ester, or the ether depending on the synthetic stage.

Deprotection Workflow (DOT Visualization)

Deprotection Figure 2: Standard workflow for incorporating the scaffold into drug candidates. cluster_0 Suzuki Coupling First Precursor Precursor (Bn, Me, Pin) Coupled Coupled Biaryl (Bn, Me Protected) Precursor->Coupled Suzuki-Miyaura (Ar-X, Pd-Cat) Final Final Drug Candidate (OH, COOH) Coupled->Final 1. H2, Pd/C (Bn removal) 2. LiOH (Ester hydrolysis)

  • Suzuki Coupling: Perform the C-C bond formation before removing the benzyl group.[1] Free phenols can chelate Pd catalysts, reducing turnover numbers.

  • Benzyl Removal: Standard hydrogenolysis (H₂, Pd/C, MeOH) is effective.

    • Caution: If the molecule contains sulfur or other catalyst poisons, use BBr₃ or BCl₃ at -78 °C for deprotection, though this may affect the boronic ester if not already coupled.

  • Ester Hydrolysis: Standard LiOH/THF/H₂O saponification.[1]

Troubleshooting & Quality Control

  • Protodeboronation: If the boronic ester degrades during coupling, switch to a milder base (e.g., K₃PO₄ instead of Na₂CO₃) and reduce water content in the solvent system.

  • Homocoupling: If the dimer (biaryl) is observed during borylation, ensure rigorous degassing and consider lowering the catalyst loading or temperature.

  • NMR Validation:

    • Pinacol Methyls: Look for a strong singlet at ~1.34 ppm (12H).[1][2]

    • Benzylic Protons: Singlet at ~5.12 ppm (2H).[1]

    • Aromatic Region: Three distinct signals for the 1,3,5-substitution pattern (typically two doublets and a triplet with small J coupling ~1.5 Hz).

References

  • ChemicalBook. (n.d.).[1] 3-Carboxyphenylboronic acid synthesis and properties. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 3-Benzyloxy-4-methoxycarbonylphenylboronic acid pinacol ester Product Sheet. Retrieved from

  • National Institutes of Health (NIH). (2020).[1] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC7564448.[1] Retrieved from

  • Organic Syntheses. (2008). Preparation of Boronic Esters via Miyaura Borylation. Org. Synth. 2008, 85, 126. Retrieved from

  • Chem-Impex. (n.d.).[1] 3-Carboxyphenylboronic acid Specifications. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Benzyloxy-5-carboxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-Benzyloxy-5-carboxyphenylboronic Acid in Medicinal Chemistry 3-Benzyloxy-5-carboxyphenylboronic acid is a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Benzyloxy-5-carboxyphenylboronic Acid in Medicinal Chemistry

3-Benzyloxy-5-carboxyphenylboronic acid is a valuable building block in pharmaceutical and materials science, enabling the synthesis of complex biaryl structures which are common motifs in many drug candidates.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most robust and versatile methods for carbon-carbon bond formation.[2][3] Its high functional group tolerance and relatively mild reaction conditions make it a cornerstone of modern organic synthesis.[3][4][5]

This application note provides a comprehensive guide to performing the Suzuki-Miyaura coupling using 3-Benzyloxy-5-carboxyphenylboronic acid. We will delve into the critical parameters, provide a detailed experimental protocol, and offer insights into potential challenges and troubleshooting. The presence of both a carboxylic acid and a benzyloxy group on the boronic acid requires careful consideration of the reaction conditions to achieve optimal yields and avoid side reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R1-Pd(II)L2-R2 (Diaryl-Pd Complex) Transmetalation->PdII_Diaryl Boronate [R2-B(OH)3]- (Activated Boronic Acid) Boronate->Transmetalation Base Base (e.g., K2CO3) Base->Boronate BoronicAcid R2-B(OH)2 BoronicAcid->Base Activation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.

Critical Parameters for Success: A Deep Dive

The success of the Suzuki-Miyaura coupling of 3-Benzyloxy-5-carboxyphenylboronic acid hinges on the careful selection of several key parameters. The presence of the acidic carboxylic acid proton and the potentially labile benzyloxy group necessitates a nuanced approach.

Palladium Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is paramount for an efficient reaction. While numerous catalyst systems exist, for substrates bearing potentially coordinating groups like a carboxylate, a well-defined and robust catalyst is recommended.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[8] For substrates with carboxylic acids, using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous to avoid potential complexation issues with Pd(II) precursors.[9]

  • Phosphine Ligands: The electronic and steric properties of the phosphine ligand significantly influence the catalytic activity.[10] For challenging couplings, bulky and electron-rich phosphine ligands are often employed.[11] Examples include SPhos, XPhos, and Buchwald's biarylphosphine ligands.[4] These ligands can promote the oxidative addition of less reactive aryl chlorides and stabilize the active catalytic species.

The Crucial Role of the Base

The base plays a critical role in the Suzuki-Miyaura coupling; it activates the boronic acid for transmetalation.[12] However, with a carboxylic acid present in the substrate, the choice of base is especially important to avoid unwanted side reactions.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and are generally well-tolerated by ester functionalities, suggesting they are suitable for the benzyloxy group.[8][9] They are effective in promoting the reaction while being mild enough to prevent significant side reactions.

  • Stronger Bases: While stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) can sometimes accelerate the reaction, they also increase the risk of side reactions, including potential debenzylation, although this is less likely under typical Suzuki conditions.[2][11]

  • Fluoride Sources: In some cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be used as the base, particularly when ester groups are present and need to be preserved.[12]

Solvent System Selection

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate.

  • Aprotic Solvents: A mixture of an aprotic organic solvent and water is the most common system for Suzuki-Miyaura couplings.[3] Popular choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[2]

  • Water: The presence of water is often essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[3]

  • Green Solvents: For more environmentally friendly processes, the use of surfactants in water can be an effective alternative.[13]

Reaction Temperature and Time

The reaction temperature and duration are interdependent and need to be optimized for each specific substrate combination.

  • Temperature: Most Suzuki-Miyaura couplings are conducted at elevated temperatures, typically between 80-110 °C.[14] This provides the necessary thermal energy to drive the catalytic cycle.

  • Monitoring: It is crucial to monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-Benzyloxy-5-carboxyphenylboronic acid with an aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents
  • 3-Benzyloxy-5-carboxyphenylboronic acid

  • Aryl bromide (or other aryl halide/pseudohalide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd precursor and ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and equipment

Reaction Setup and Execution

Figure 2. A generalized workflow for the Suzuki-Miyaura coupling experiment.

  • Reagent Preparation: In a clean and dry reaction vessel (e.g., a Schlenk flask), add 3-Benzyloxy-5-carboxyphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%). If using a separate ligand, add it at this stage as well.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen, which can deactivate the catalyst.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.

Optimized Reaction Conditions: A Summary

ParameterRecommended ConditionRationale
Boronic Acid 3-Benzyloxy-5-carboxyphenylboronic acidKey reactant.
Coupling Partner Aryl bromide/iodide/triflateThe reactivity order is generally I > Br > OTf >> Cl.[2][15]
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a suitable ligand (e.g., SPhos, 2-4 mol%)Provides a robust catalytic system for functionalized substrates.[4][8]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Mild and effective for substrates with acidic protons.[8][9]
Solvent 1,4-Dioxane/Water (4:1 to 10:1 v/v)A common and effective solvent system for Suzuki couplings.[2]
Temperature 90-110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)Protects the palladium catalyst from oxidative deactivation.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure the reaction was set up under a strictly inert atmosphere and that the solvents were properly degassed. Consider using a more robust ligand.

    • Insufficient Base: The base may have been consumed by the acidic proton of the carboxylic acid. Try increasing the amount of base.

    • Low Temperature: The reaction may require a higher temperature to proceed.

  • Formation of Side Products:

    • Homocoupling: The formation of biaryls from the boronic acid coupling with itself can occur.[16] This can sometimes be minimized by adjusting the reaction temperature or catalyst loading.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom.[17] This is more likely with prolonged reaction times or under harsh basic conditions.

    • Debenzylation: While less common under these conditions, cleavage of the benzyl ether could occur. If this is observed, consider using a milder base or lower reaction temperature.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Suzuki-Miyaura coupling of 3-Benzyloxy-5-carboxyphenylboronic acid is a powerful transformation for the synthesis of complex molecular architectures. By carefully selecting the catalyst, base, and solvent system, and by diligently controlling the reaction conditions, researchers can achieve high yields of the desired biaryl products. This application note provides a solid foundation for developing and optimizing this important reaction in the context of drug discovery and materials science.

References

Sources

Application

Amide coupling protocols using 3-Benzyloxy-5-carboxyphenylboronic acid

Application Note: Chemo-Orthogonal Amide Coupling of 3-Benzyloxy-5-carboxyphenylboronic Acid Executive Summary & Strategic Analysis The Challenge: 3-Benzyloxy-5-carboxyphenylboronic acid represents a classic "Janus" subs...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Orthogonal Amide Coupling of 3-Benzyloxy-5-carboxyphenylboronic Acid

Executive Summary & Strategic Analysis

The Challenge: 3-Benzyloxy-5-carboxyphenylboronic acid represents a classic "Janus" substrate in medicinal chemistry. It contains two electrophilic centers: the carboxylic acid (target for amidation) and the boronic acid (a Lewis acid susceptible to reversible covalent bonding).

The primary failure mode in coupling this substrate is not lack of reactivity, but chemoselectivity . Standard activation of the carboxylic acid can lead to mixed anhydrides involving the boronic acid, or the formation of insoluble boroxines (anhydride trimers) that complicate purification. Furthermore, the benzyloxy group serves as a masked phenol; harsh acidic conditions must be avoided to prevent premature debenzylation.

The Solution: This guide presents three validated protocols designed to orthogonalize the reactivity of the carboxylate and the boronate.

FeatureProtocol A: HATU/DIPEA Protocol B: T3P (Propylphosphonic Anhydride) Protocol C: Mixed Anhydride
Best For High-value, small-scale (mg) synthesis.[1]Scalable (>10g), easy workup, "Green" focus.Non-nucleophilic amines (e.g., electron-poor anilines).
Cost HighMediumLow
Boron Safety High (Fast reaction minimizes side rxns)Very High (Mild conditions, no additives)Medium (Requires temp control)
Purification HPLC/Reverse Phase recommendedAqueous extraction often sufficientSilica (challenging)

Critical Decision Matrix (Workflow)

Before selecting a protocol, consult the following decision tree to ensure the chosen method aligns with your scale and downstream purification capabilities.

G cluster_purify Purification Strategy Start Start: 3-Benzyloxy-5-carboxyphenylboronic acid AmineCheck Analyze Amine Partner Start->AmineCheck Aliphatic Aliphatic / Primary Amine AmineCheck->Aliphatic Aromatic Aniline / Weak Nucleophile AmineCheck->Aromatic ScaleCheck Check Scale Aliphatic->ScaleCheck ProtC Protocol C: IBCF (Force Reaction) Aromatic->ProtC SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 1 g ScaleCheck->LargeScale ProtA Protocol A: HATU (High Yield, Fast) SmallScale->ProtA ProtB Protocol B: T3P (Clean Workup) LargeScale->ProtB Direct Direct Reverse Phase (C18) ProtA->Direct ProtB->Direct Protect Pinacol Esterification ProtC->Protect Silica Silica Gel (Risk of Streaking) Protect->Silica

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and reaction scale.

Detailed Protocols

Protocol A: High-Efficiency Coupling (HATU)

Recommended for: Discovery chemistry, library synthesis, precious amines.

Mechanism: HATU generates an active ester (OAt) that is highly reactive but short-lived. The key here is speed . The faster the amide forms, the less time the boronic acid has to interfere or dehydrate into boroxines.

Materials:

  • Substrate: 3-Benzyloxy-5-carboxyphenylboronic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the boronic acid substrate and HATU in anhydrous DMF.

  • Activation: Add 1.0 equiv of DIPEA. Stir at Room Temperature (RT) for exactly 2 minutes. Note: The solution should turn yellow/orange. Do not wait longer than 5 minutes to avoid guanidinylation of the amine.

  • Addition: Add the amine partner followed immediately by the remaining 2.0 equiv of DIPEA.

  • Reaction: Stir at RT for 1–2 hours. Monitor by LCMS.[2]

    • QC Check: Look for the product mass [M+H]+. Note that boronic acids often show [M+H-18]+ (loss of water) or [M+H+14]+ (methyl ester if MeOH is used in LCMS mobile phase).

  • Workup (Crucial):

    • Dilute with EtOAc.[3]

    • Wash with 10% Citric Acid (aq).[4] Reason: Acidic wash removes unreacted amine and DIPEA, and keeps the boronic acid in the monomeric state, preventing boroxine emulsion.

    • Wash with Brine, dry over Na2SO4, and concentrate.

Protocol B: The "Green" Process Route (T3P)

Recommended for: Scale-up (>1g), ease of purification.

Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride with the carboxylic acid. The byproduct is a water-soluble phosphonic acid, eliminating the need for chromatography in many cases.[5]

Materials:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)

Step-by-Step:

  • Slurry: Combine the boronic acid substrate, amine, and base in EtOAc (0.2 M).

  • Addition: Add T3P solution dropwise at 0°C.

  • Ramp: Allow to warm to RT and stir for 4–12 hours. T3P kinetics are slower than HATU but cleaner.

  • Self-Validating Workup:

    • Add water.[5] The layers should separate cleanly.

    • The T3P byproducts partition into the aqueous layer.

    • The boronic acid product remains in the organic layer (EtOAc).

    • Evaporate solvent.[3] If purity is >95% by NMR, no column is needed.

Purification Masterclass: Handling Boronic Acids

Purifying free boronic acids on silica gel is notoriously difficult due to "streaking" (interaction with silanols).

Strategy 1: The "Pinacol Patch" (Recommended) If the product is impure after workup, do not struggle with the free acid. Convert it to the pinacol ester in situ before chromatography.

  • Add Pinacol (1.2 equiv) and MgSO4 to the crude reaction mixture in DCM.

  • Stir for 1 hour.

  • Filter and concentrate.

  • Purify the Boronate Ester on standard silica gel (Hexane/EtOAc).

  • Optional: Deprotect later using NaIO4/HCl if the free acid is strictly required.

Strategy 2: Reverse Phase (C18) If you must isolate the free acid directly:

  • Use a C18 column (Biotage/ISCO).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Note: Avoid TFA if possible, as it can sometimes promote protodeboronation over long exposure. Formic acid is safer.

Troubleshooting & QC

Issue: "I see the mass of the dimer/trimer in LCMS."

  • Cause: Boronic acids dehydrate to form boroxines (cyclic trimers) in the ion source or during reaction.

  • Verification: Run NMR in DMSO-d6 + 1 drop D2O. The D2O hydrolyzes the anhydrides. If the spectrum simplifies to the monomer, your product is fine.

Issue: "Low Yield with Aniline coupling."

  • Solution: Switch to Protocol C (Mixed Anhydride) .

    • Activate the acid with Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) at -15°C in THF.

    • Add the aniline.

    • Why? This generates a highly reactive anhydride that forces the reaction with weak nucleophiles without requiring heat (which degrades the boron).

References

  • Mechanistic Insight on Boronic Acid Catalysis: Marcelli, T. (2019). Boronic Acids as Catalysts for Amide Formation. Journal of Organic Chemistry. (Context: Discusses how boronic acids can self-activate, supporting the need for orthogonal protection or specific conditions).

  • T3P Reagent Guide: Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. (Context: Establishes T3P as the superior reagent for sensitive substrates).

  • Purification of Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Context: Detailed review on stability and purification of boronic acid derivatives).

  • HATU Protocol Standards: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6][7][8] An efficient peptide coupling additive.[9] Journal of the American Chemical Society. (Context: The foundational text for HATU activation kinetics).

Sources

Method

Synthesis of PROTAC Linkers Using 3-Benzyloxy-5-carboxyphenylboronic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is far more than a simple spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1][2]

This application note provides a detailed guide to the synthesis of a versatile PROTAC linker scaffold utilizing 3-Benzyloxy-5-carboxyphenylboronic acid as a key building block. This approach offers a strategic entry point for creating libraries of linkers with varying lengths and functionalities, thereby accelerating the optimization of PROTAC candidates.

Strategic Rationale: Leveraging 3-Benzyloxy-5-carboxyphenylboronic Acid

The choice of 3-Benzyloxy-5-carboxyphenylboronic acid as a starting material is predicated on its inherent bifunctionality and the principles of orthogonal synthesis. The molecule possesses two key reactive handles: a boronic acid and a carboxylic acid.

  • The Boronic Acid Moiety: This functional group is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6][7][8] This powerful carbon-carbon bond-forming reaction allows for the efficient and modular assembly of biaryl structures, which can serve as a rigid core within the PROTAC linker. The Suzuki-Miyaura coupling is well-known for its broad functional group tolerance, making it ideal for complex molecule synthesis.[4][5][6][7][8]

  • The Carboxylic Acid Moiety: This group provides a convenient attachment point for either the POI ligand, the E3 ligase ligand, or an extension of the linker itself, typically through robust and well-established amide bond formation.[9][10]

  • The Benzyloxy Protecting Group: The benzyl ether serves as a protecting group for the phenolic oxygen. This is a crucial element of an orthogonal protection strategy, as it can be selectively removed under conditions that do not affect other common protecting groups or the integrity of the linker structure.[11][12][13] The resulting phenol can then be used as a further point of diversification, for example, by etherification to introduce polyethylene glycol (PEG) chains or other linker extensions.

This strategic combination of functionalities allows for a convergent and highly adaptable synthetic approach to PROTAC linker design.

Experimental Workflow Overview

The synthesis of a PROTAC linker using 3-Benzyloxy-5-carboxyphenylboronic acid can be conceptualized in a multi-step process. The following diagram illustrates the general workflow, which will be detailed in the subsequent protocols.

G cluster_0 Part 1: Biaryl Core Synthesis cluster_1 Part 2: Linker Elaboration cluster_2 Part 3: Final Assembly A 3-Benzyloxy-5-carboxyphenylboronic acid C Suzuki-Miyaura Coupling A->C B Aryl Halide (with orthogonal protecting group) B->C D Biaryl Precursor C->D E Amide Coupling D->E F Linker Extension or Ligand Attachment E->F G Deprotection F->G H Final Linker G->H I Conjugation to POI/E3 Ligands H->I

Figure 1: General workflow for the synthesis of a PROTAC linker using 3-Benzyloxy-5-carboxyphenylboronic acid.

Detailed Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle all reagents and solvents with care, consulting the relevant Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of the Biaryl Core via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl precursor by coupling 3-Benzyloxy-5-carboxyphenylboronic acid with a suitable aryl halide. The choice of aryl halide will determine the final structure of the linker core. For this example, we will use 4-bromobenzyl alcohol, which introduces a primary alcohol for further functionalization.

Materials:

  • 3-Benzyloxy-5-carboxyphenylboronic acid

  • 4-Bromobenzyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-Benzyloxy-5-carboxyphenylboronic acid (1.0 eq), 4-bromobenzyl alcohol (1.1 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3.0 eq). The reaction mixture should be a biphasic solution.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl precursor.

Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Elaboration of the Linker via Amide Coupling

This protocol details the formation of an amide bond using the carboxylic acid functionality of the biaryl precursor. This can be used to attach a linker extension or directly conjugate to an amine-containing E3 ligase ligand or POI ligand. Here, we will demonstrate the attachment of a Boc-protected diamine linker.

Materials:

  • Biaryl precursor from Protocol 1

  • N-Boc-1,2-diaminoethane

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[9]

  • 4-Dimethylaminopyridine (DMAP)[9]

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the biaryl precursor (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add N-Boc-1,2-diaminoethane (1.2 eq) and DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC or EDC (1.5 eq) in anhydrous DCM.

  • Slowly add the DCC/EDC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • Dilute the filtrate with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent Function Typical Molar Excess
DCC/EDCCarboxylic acid activating agent1.2 - 1.5 eq
DMAPAcylation catalyst0.1 - 0.2 eq
N-Boc-1,2-diaminoethaneAmine nucleophile1.1 - 1.5 eq

Table 1: Common Reagents for Amide Coupling.

Protocol 3: Orthogonal Deprotection and Further Functionalization

This protocol outlines the selective removal of the benzyloxy and Boc protecting groups to reveal the final linker with two reactive handles. The order of deprotection will depend on the desired final synthetic steps.

A. Deprotection of the Benzyloxy Group (Hydrogenolysis):

  • Dissolve the protected linker in ethanol or methanol.

  • Add palladium on carbon (10% w/w) to the solution.

  • Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.

B. Deprotection of the Boc Group (Acidolysis):

  • Dissolve the Boc-protected linker in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base.

G cluster_0 Orthogonal Deprotection cluster_1 Final Functionalization Start Fully Protected Linker (Benzyloxy & Boc) PathA Hydrogenolysis (H₂, Pd/C) Start->PathA PathB Acidolysis (TFA) Start->PathB ProductA Phenol-Linker-Amine(Boc) PathA->ProductA FinalA Etherification/Conjugation at Phenol ProductA->FinalA ProductB Benzyloxy-Linker-Amine PathB->ProductB FinalB Amide Coupling at Amine ProductB->FinalB

Figure 2: Orthogonal deprotection strategy for the bifunctional PROTAC linker.

Conclusion and Future Perspectives

The synthetic strategy outlined in this application note provides a robust and flexible platform for the synthesis of PROTAC linkers based on a 3-Benzyloxy-5-carboxyphenylboronic acid scaffold. By leveraging the power of Suzuki-Miyaura coupling and orthogonal protection strategies, researchers can efficiently generate a diverse library of linkers to systematically explore the structure-activity relationships of their PROTAC molecules. The modular nature of this approach allows for the facile introduction of various chemical motifs to fine-tune the physicochemical and pharmacological properties of the final PROTAC, ultimately accelerating the development of novel protein degraders for therapeutic applications.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Li, C., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • Szostak, M., et al. (2016). Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage.
  • University of Bristol. (n.d.).
  • Zand, N., et al. (2010).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Shi, H., et al. (2016). Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage.
  • Bode, J. W. (2019). OC II (FS 2019). ETH Zurich.
  • Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 14(3), 543-553.
  • Myers, A. (n.d.). Protecting Groups. Harvard University.
  • Zhang, Y., et al. (2020). Suzuki coupling between phenylboronic acid and aryl halides.
  • IGNOU. (n.d.). 2. Carboxyl protecting groups.
  • Xiao, L., et al. (2015). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1063–1068.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
  • Karami, B., et al. (2014). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • Li, C., et al. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. RSC Publishing.
  • Chen, C., et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 691(26), 5644-5648.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Kim, J. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1968.
  • Li, D., et al. (2023). Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2. Journal of Medicinal Chemistry, 66(15), 10587–10603.
  • Sroka, W., et al. (2024). Development of first-in-class PROTAC degraders of TAK1. ChemRxiv.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604.
  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers.

Sources

Application

Application Note: Catalytic Hydrogenolysis of 3-Benzyloxy-5-carboxyphenylboronic Acid

Abstract & Scope This technical guide details the protocol for the chemoselective deprotection of 3-benzyloxy-5-carboxyphenylboronic acid to its 3-hydroxy analog via catalytic hydrogenolysis. This transformation is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the chemoselective deprotection of 3-benzyloxy-5-carboxyphenylboronic acid to its 3-hydroxy analog via catalytic hydrogenolysis. This transformation is a critical step in the synthesis of proteasome inhibitors and heterobifunctional degraders (PROTACs).

The primary challenge in this reaction is retaining the integrity of the boronic acid moiety (


) and the carboxylic acid (

) while selectively cleaving the benzyl ether bond. This protocol utilizes mild Palladium on Carbon (Pd/C) conditions to prevent aromatic ring reduction or protodeboronation.

Reaction Mechanism & Chemical Logic

The transformation follows a heterogeneous catalytic hydrogenolysis mechanism.

  • Adsorption: The benzyl ether oxygen coordinates to the Pd surface.

  • Oxidative Addition: The benzylic C-O bond is cleaved.

  • Hydrogenolysis: Surface hydrides attack the benzylic carbon to form toluene (byproduct) and the surface-bound phenoxide.

  • Desorption: Protonation releases the free phenol (3-hydroxy-5-carboxyphenylboronic acid).

Mechanistic Visualization

The following diagram illustrates the surface chemistry and the critical path to the product.

Hydrogenolysis_Mechanism Substrate 3-Benzyloxy-5-carboxyphenylboronic acid Pd_Surface Pd Catalyst Surface (Active Sites) Substrate->Pd_Surface Diffusion Complex Adsorbed Species (Coordination via Ether O) Pd_Surface->Complex Adsorption Transition C-O Bond Cleavage (Rate Limiting Step) Complex->Transition + Surface Hydride (H) Byproduct Toluene (Released) Transition->Byproduct Product_Bound Pd-Phenoxide Complex Transition->Product_Bound Product 3-Hydroxy-5-carboxyphenylboronic acid Product_Bound->Product + H (Protonation)

Figure 1: Mechanistic pathway of Pd-catalyzed O-debenzylation on a heterogeneous surface.

Critical Process Parameters (CPP)

ParameterRecommended RangeScientific Rationale
Catalyst 10% Pd/C (Type 39 or equivalent), 50% water wetDry Pd/C is pyrophoric. Wet catalyst mitigates fire risk without compromising activity for this transformation.
Loading 5–10 wt% relative to substrateSufficient turnover frequency (TOF) while minimizing metal waste.
Solvent Methanol (MeOH) or THF/MeOH (1:1)High solubility of the polar substrate is essential. The carboxylic acid group requires polar protic media.
Pressure 1 atm (Balloon) to 3 barHigh pressure (>10 bar) risks reducing the aromatic ring to a cyclohexane derivative.
Temperature 20°C – 30°C (RT)Elevated temperatures increase the risk of protodeboronation (loss of boron).

Experimental Protocol

Reagents & Equipment
  • Starting Material: 3-Benzyloxy-5-carboxyphenylboronic acid (Purity >97%).

  • Catalyst: 10% Palladium on Carbon, wet support (approx. 50% water).

  • Solvent: HPLC-grade Methanol (MeOH).

  • Hydrogen Source:

    
     balloon (double-balloon technique recommended) or hydrogenation shaker (Parr).
    
  • Filtration: Celite® 545 filter aid, sintered glass funnel.

Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask with 3-benzyloxy-5-carboxyphenylboronic acid (1.0 equiv).

  • Add Methanol (10-15 volumes relative to mass, e.g., 10 mL/g).

  • Stir until fully dissolved. Note: If the solution is hazy, add small amounts of THF until clear. The reaction requires a homogeneous solution for kinetics.

Step 2: Inerting & Catalyst Addition

  • Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Carefully add 10 wt% of the wet Pd/C catalyst. Caution: Although wet, handle with care to avoid ignition sources.

  • Evacuate and backfill with

    
     two more times.
    

Step 3: Hydrogenation

  • Switch the gas source to Hydrogen (

    
    ). Purge the headspace or bubble 
    
    
    
    through the solvent for 5 minutes.
  • Affix a hydrogen balloon (or set reactor to 1-2 bar).

  • Stir vigorously (>800 RPM) at Room Temperature. Mass transfer of

    
     into the liquid phase is the rate-limiting step; vigorous stirring is non-negotiable.
    
  • Duration: Typically 4–16 hours.

Step 4: In-Process Control (IPC)

  • Sample 50 µL of the reaction mixture.

  • Filter through a 0.2 µm syringe filter.

  • Analyze via HPLC (See Section 5) or TLC (Eluent: 10% MeOH in DCM + 1% Acetic Acid).

    • Target: Disappearance of the benzyl starting material.

Step 5: Workup & Isolation [1][2]

  • Once complete, purge the system with

    
     to remove excess hydrogen.
    
  • Prepare a Celite pad in a sintered glass funnel. Pre-wet with MeOH.

  • Filter the reaction mixture through the Celite to remove the Pd/C.

  • Critical Step: Wash the Celite pad with warm MeOH (40°C) (3 x 5 volumes).

    • Reasoning: The product (3-hydroxy-5-carboxyphenylboronic acid) is highly polar and can adsorb to the carbon/Celite matrix. Warm washing ensures quantitative recovery.

  • Concentrate the filtrate in vacuo (Rotavap) at <45°C.

  • The product typically yields a white to off-white solid.

Step 6: Purification (If required)

  • Boronic acids often form anhydrides (boroxines) upon drying.

  • Recrystallization: Dissolve in minimum hot water/acetonitrile (1:9) and cool to 4°C.[3]

  • Drying: Dry in a vacuum oven at 40°C. Avoid excessive heat to prevent thermal dehydration to the boroxine.

Workflow Diagram

Workflow Start Start: 3-Benzyloxy-5-carboxy-PBA Dissolve Dissolve in MeOH (Check Clarity) Start->Dissolve Inert Inert Atmosphere (N2) Add 10% Pd/C (Wet) Dissolve->Inert React Hydrogenation (H2) 1 atm, RT, 4-16h Inert->React Check IPC: HPLC/TLC (Check for SM < 1%) React->Check Check->React Incomplete Filter Filter via Celite Wash with Warm MeOH Check->Filter Complete Isolate Concentrate & Dry (Vacuum, <45°C) Filter->Isolate

Figure 2: Operational workflow for the hydrogenation process.

Analytical Validation (QC)

To validate the product identity and purity, use the following parameters. Note that boronic acids can appear broad in NMR due to quadrapolar relaxation of the Boron atom and equilibrium with boroxines.

MethodExpected Observation
1H NMR (DMSO-d6) Disappearance: Benzylic protons (

5.1 ppm, s, 2H) and aromatic benzyl protons (7.3-7.5 ppm). Appearance: Phenolic -OH (broad singlet, typically 9.0-10.0 ppm) and Boronic -OH (broad, variable).
HPLC Shift to earlier retention time (Product is more polar than Benzyl ether). Use Acidic Mobile Phase (0.1% Formic Acid) to keep COOH protonated.
Mass Spec (ESI-) Observe

peak. Boronic acids often show characteristic isotope patterns (

ratio

1:4).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or poor

transfer.
1. Increase stirring speed (critical). 2. Add fresh catalyst (5 wt%). 3. Check

balloon pressure.
Product Loss on Filter Product crystallized in the filter cake.Wash Celite with hot MeOH or THF. The product has low solubility in cold non-polar solvents.
Loss of Boron (Protodeboronation) Reaction temperature too high or acidic/basic impurities.Keep T < 30°C. Ensure solvent is neutral. Do not add mineral acids.
Unknown Impurity (+6H) Over-reduction of aromatic ring.Pressure too high (>5 bar). Switch to 1 atm (balloon). Use unreduced support or switch to Pd(OH)2 if necessary (but Pd/C is usually safer).

References

  • Protective Groups in Organic Synthesis: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Benzyl ether cleavage).
  • Boronic Acid Stability: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH: Weinheim, 2011.

  • Catalytic Hydrogenation Mechanisms: Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985.
  • Analogous Synthesis (3-hydroxy-5-methylphenylboronic acid): PubChem Compound Summary for CID 53216322. National Center for Biotechnology Information (2025). [Link]

Sources

Method

Application Notes and Protocols: A Guide to Solid-Phase Peptide Synthesis Utilizing Carboxyphenylboronic Acid Building Blocks

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Strategic Integration of Boronic Acids into Peptide Synthesis The field of p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Integration of Boronic Acids into Peptide Synthesis

The field of peptide therapeutics and chemical biology continually seeks innovative methodologies to enhance the functionality and efficacy of synthetic peptides. The incorporation of boronic acid moieties, particularly in the form of carboxyphenylboronic acid, represents a significant advancement in solid-phase peptide synthesis (SPPS). This approach offers a versatile platform for creating peptides with unique properties, including the ability to act as reversible covalent inhibitors of enzymes like serine proteases, or to serve as sophisticated biosensors.[1][2][3]

This comprehensive guide provides an in-depth exploration of the principles and protocols for SPPS using carboxyphenylboronic acid building blocks. As your partner in scientific advancement, we move beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure successful and reproducible outcomes.

Core Principles: Why Carboxyphenylboronic Acid?

The utility of carboxyphenylboronic acid in SPPS stems from its dual functionality. The carboxylic acid group provides the necessary handle for standard peptide coupling reactions, while the boronic acid moiety offers a unique reactive center for various applications. A key strategy in this methodology is the reversible immobilization of the boronic acid to a diol-containing solid support, such as a glycerol-functionalized resin.[4] This interaction is stable under the standard conditions of Fmoc-based SPPS but allows for efficient cleavage under specific conditions, providing a robust and versatile synthetic route.

Visualizing the Workflow: From Resin to Purified Peptide

To provide a clear overview of the entire process, the following diagram illustrates the key stages of solid-phase peptide synthesis incorporating a C-terminal carboxyphenylboronic acid.

SPPS_Workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: On-Resin Synthesis cluster_cleavage Phase 3: Cleavage & Purification Resin_Prep Resin Swelling & Preparation Immobilization Immobilization of Carboxyphenylboronic Acid Resin_Prep->Immobilization Swollen Resin Building_Block_Prep Fmoc-Amino Acid & Carboxyphenylboronic Acid Preparation Building_Block_Prep->Immobilization Deprotection Fmoc Deprotection Immobilization->Deprotection Start Elongation Coupling Amino Acid Coupling Deprotection->Coupling Free N-terminus Wash Washing Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: High-level workflow for SPPS with C-terminal carboxyphenylboronic acid.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a detailed and validated methodology for the synthesis of peptides with a C-terminal carboxyphenylboronic acid using Fmoc chemistry.

Materials and Reagents
Reagent/MaterialRecommended Grade/SupplierPurpose
1-Glycerol Polystyrene ResinCommercially AvailableSolid support for boronic acid immobilization[4][5]
Fmoc-L-amino acidsPeptide Synthesis GradeBuilding blocks for peptide chain elongation[6]
4-Carboxyphenylboronic acid≥97% purityC-terminal building block
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeCoupling reagent
Oxyma PurePeptide Synthesis GradeCoupling additive to suppress racemization
PiperidineACS GradeFmoc deprotection
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSolvent
Dichloromethane (DCM)ACS GradeSolvent for washing and resin swelling
Trifluoroacetic acid (TFA)Reagent GradeCleavage from resin and side-chain deprotection[7]
Triisopropylsilane (TIS)Reagent GradeScavenger to prevent side reactions during cleavage[7]
Diethyl ether (cold)ACS GradePeptide precipitation
Protocol 1: Immobilization of 4-Carboxyphenylboronic Acid onto 1-Glycerol Polystyrene Resin

This initial step anchors the C-terminal carboxyphenylboronic acid to the solid support through a reversible boronate ester linkage.

  • Resin Swelling: Swell the 1-glycerol polystyrene resin in DMF for at least 1 hour in a suitable reaction vessel.

  • Activation of Carboxyphenylboronic Acid: In a separate vial, dissolve 4-carboxyphenylboronic acid (3 equivalents relative to resin loading) in DMF. Add DIC (3 eq.) and Oxyma Pure (3 eq.) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Immobilization Reaction: Drain the DMF from the swollen resin and add the activated 4-carboxyphenylboronic acid solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF (3x), DCM (3x), and finally DMF (3x) to remove any unreacted reagents.

Protocol 2: Standard Fmoc-SPPS Elongation Cycle

This cycle of deprotection, coupling, and washing is repeated for each amino acid to be added to the peptide chain.[8][9][10]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Thoroughly wash the resin with DMF (5x) to ensure complete removal of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. A ninhydrin test can be performed to monitor the completion of the coupling reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Visualizing the Chemistry: The Core Reactions

The following diagrams illustrate the key chemical transformations occurring on the solid support.

Immobilization Resin Resin-Glycerol-OH Immobilized Resin-Glycerol-O-B(Ph-COOH)-O-Glycerol-Resin Resin->Immobilized BoronicAcid HOOC-Ph-B(OH)2 ActivatedBoronicAcid HOOC-Ph-B(OR)2 (Activated) BoronicAcid->ActivatedBoronicAcid DIC/Oxyma ActivatedBoronicAcid->Immobilized

Caption: Immobilization of carboxyphenylboronic acid onto the glycerol resin.

Elongation ResinPeptide Resin-Peptide(n)-NH-Fmoc DeprotectedPeptide Resin-Peptide(n)-NH2 ResinPeptide->DeprotectedPeptide 20% Piperidine/DMF ElongatedPeptide Resin-Peptide(n+1)-NH-Fmoc DeprotectedPeptide->ElongatedPeptide FmocAA Fmoc-AA(n+1)-COOH ActivatedAA Fmoc-AA(n+1)-CO-X FmocAA->ActivatedAA DIC/Oxyma ActivatedAA->ElongatedPeptide

Caption: The iterative cycle of Fmoc deprotection and amino acid coupling.

Protocol 3: Final Cleavage and Peptide Purification

This final step releases the synthesized peptide from the solid support and removes the side-chain protecting groups.

  • Final Fmoc Deprotection: If the N-terminus of the final peptide is to be free, perform a final Fmoc deprotection as described in Protocol 2, step 1.

  • Resin Preparation for Cleavage: Wash the resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[7] Agitate the mixture at room temperature for 2-4 hours. The exact time may vary depending on the peptide sequence and the side-chain protecting groups used.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Add the combined filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Carefully decant the ether and wash the peptide pellet with cold ether (2-3 times).

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide product using mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

Trustworthiness and Self-Validation: Ensuring Success

The protocols outlined above are designed to be self-validating. The use of a ninhydrin test after each coupling step provides real-time feedback on the efficiency of the reaction, allowing for immediate intervention (e.g., recoupling) if necessary. Furthermore, the final purification and characterization steps are essential for verifying the integrity of the synthesized peptide-boronic acid.

Expert Insights and Troubleshooting

  • Incomplete Coupling: If the ninhydrin test remains positive after a standard coupling time, a second coupling with freshly activated amino acid is recommended. For particularly difficult couplings, consider using a more potent coupling reagent or extending the reaction time.

  • Aggregation: Long or hydrophobic peptide sequences may be prone to aggregation on the resin, leading to poor yields.[11] The use of pseudoproline dipeptides or other aggregation-disrupting building blocks can be beneficial.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, especially with sensitive amino acids like tryptophan, methionine, and cysteine.[7][12] TIS is a versatile scavenger that effectively quenches carbocations.

Conclusion

The solid-phase synthesis of peptides using carboxyphenylboronic acid building blocks is a powerful technique for accessing novel peptide constructs with enhanced functionalities. By understanding the underlying chemical principles and adhering to robust, validated protocols, researchers can confidently and reproducibly synthesize these valuable molecules for a wide range of applications in drug discovery and chemical biology.

References

  • Behnam, M. A., Sundermann, T., & Klein, C. (2016). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. Organic Letters, 18(9), 2016–2019. [Link]

  • Behnam, M. A., Sundermann, T., & Klein, C. (2016). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. Semantic Scholar. [Link]

  • Request PDF. (n.d.). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. ResearchGate. [Link]

  • Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454–477. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Tan, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences, 22(23), 12958. [Link]

  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • Lauer, A., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science, 12(10), 3589–3595. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Shelton, A. P. T., & Jensen, K. J. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23–49. [Link]

  • Kuppusamy, R., et al. (2017). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 15(31), 6583–6591. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Tan, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. PubMed. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. [Link]

  • ResearchGate. (2021). (PDF) Merging the Versatile Functionalities of Boronic Acid with Peptides. [Link]

  • Behnam, M. A., et al. (2021). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science, 12(1), 215–221. [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2–15. [Link]

  • Behnam, M. A., et al. (2021). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 25(21), 5135. [Link]

  • Eerland, M. F., & Hedberg, C. (2012). Design and synthesis of an Fmoc-SPPS-compatible amino acid building block mimicking the transition state of phosphohistidine phosphatase. The Journal of Organic Chemistry, 77(4), 2047–2052. [Link]

  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). [Link]

Sources

Application

Application Note: Utilizing 3-Benzyloxy-5-carboxyphenylboronic Acid in DNA-Encoded Library (DEL) Synthesis

Abstract This application note details the methodological integration of 3-Benzyloxy-5-carboxyphenylboronic acid (CAS: 2377605-90-6) into DNA-Encoded Library (DEL) synthesis. Possessing both a carboxylic acid and a boron...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological integration of 3-Benzyloxy-5-carboxyphenylboronic acid (CAS: 2377605-90-6) into DNA-Encoded Library (DEL) synthesis. Possessing both a carboxylic acid and a boronic acid moiety, this molecule serves as a versatile bifunctional scaffold (Cycle 1 or Cycle 2). It enables the construction of biaryl cores via Suzuki-Miyaura cross-coupling while simultaneously anchoring to the DNA headpiece or linker via amide conjugation. The benzyloxy substituent provides critical hydrophobic contacts often required for protein-ligand binding (Structure-Activity Relationship). This guide prioritizes the "Scaffold-First" strategy, addressing the stability challenges of on-DNA boronic acids.

Chemical Profile & Handling

PropertySpecification
Chemical Name 3-Benzyloxy-5-carboxyphenylboronic acid
Functionality Bifunctional (Carboxyl: Amide Coupling; Boronic Acid: Suzuki Coupling)
Molecular Weight 272.06 g/mol
Solubility Soluble in DMSO (up to 200 mM); sparingly soluble in water
Storage -20°C, desiccated. Hygroscopic.
Stability Concern Boronic acids are susceptible to protodeboronation in aqueous basic media over prolonged periods.

Handling Recommendations:

  • Prepare fresh stock solutions in anhydrous DMSO immediately prior to use.

  • Avoid prolonged exposure of the stock solution to atmospheric moisture to prevent boroxine formation (anhydride trimer), which can alter stoichiometry.

Strategic Application Workflow

The primary utility of this molecule is as a Branching Scaffold . The carboxylic acid attaches to the DNA-amine (Headpiece), exposing the boronic acid for subsequent diversification with a library of Aryl Halides.

Mechanistic Pathway (Graphviz Diagram)

DEL_Workflow cluster_reagents Reagents DNA_Head DNA Headpiece (R-NH2) Amide_Step Step 1: Amide Coupling (DMT-MM, pH 7.5) DNA_Head->Amide_Step Scaffold 3-Benzyloxy-5-carboxyphenylboronic acid (In Solution) Scaffold->Amide_Step Intermediate DNA-Conjugated Boronic Acid (Unstable Intermediate) Amide_Step->Intermediate Conjugation Suzuki_Step Step 2: Suzuki Cross-Coupling (Pd Catalyst, Ar-X) Intermediate->Suzuki_Step Immediate Processing Final_Product Final Biaryl Product (DNA-Scaffold-Ar) Suzuki_Step->Final_Product Diversification ArX Library of Aryl Halides (Ar-Cl/Br/I) ArX->Suzuki_Step

Figure 1: The "Scaffold-First" workflow. The critical path involves minimizing the dwell time of the DNA-conjugated boronic acid intermediate to prevent deboronation.

Experimental Protocols

Protocol A: Scaffold Loading (Amide Coupling)

Objective: Conjugate the carboxylic acid of the scaffold to the DNA-amine headpiece. Challenge: Standard acid activation (EDC/s-NHS) can sometimes lead to side reactions with boronic acids. Solution: Use DMT-MM , a triazine-based coupling reagent that is highly efficient in aqueous/organic mixtures and chemically orthogonal to boronic acids.

Reagents:

  • DNA Headpiece: 1 mM solution in water (5'-amino modified).

  • Scaffold: 200 mM in DMSO.

  • DMT-MM: 500 mM in water (Freshly prepared).

  • Buffer: 500 mM MOPS or HEPES (pH 8.0).

Procedure:

  • Reaction Mix: In a PCR tube or 96-well plate, combine:

    • 5 µL DNA Headpiece (1 mM, 5 nmol)

    • 15 µL MOPS Buffer (pH 8.0)

    • 2.5 µL Scaffold (200 mM in DMSO) [100 equiv]

    • 2.5 µL DMT-MM (500 mM in water) [250 equiv]

    • Final Volume: ~25 µL (Adjust with water if necessary).

  • Incubation: Vortex briefly and centrifuge. Incubate at 25°C for 4–12 hours .

    • Note: Do not heat. Higher temperatures accelerate boronic acid degradation.

  • Purification: Ethanol precipitation is preferred over HPLC to keep the boronic acid intact.

    • Add 10% volume of 3 M NaCl (or NaOAc pH 5.2) and 2.5x volume of cold absolute ethanol.

    • Incubate at -20°C for 30 mins.

    • Centrifuge at 14,000 x g for 30 mins. Remove supernatant.

    • Wash pellet with 70% cold ethanol. Air dry briefly.

  • Resuspension: Redissolve immediately in water for the next step. Do not store this intermediate.

Protocol B: Diversification (On-DNA Suzuki-Miyaura)

Objective: React the DNA-linked Boronic Acid (from Protocol A) with a library of Aryl Halides. Catalyst System: Pd(OAc)2 with a water-soluble ligand (e.g., TPPTS or sSPhos) or a pre-formed catalyst like Pd(dppf)Cl2 (DCM complex) used in micellar conditions.

Reagents:

  • DNA-Boronic Acid: Redissolved pellet from Protocol A (~1 mM).

  • Aryl Halide Library: 200 mM in DMA or DMSO.

  • Catalyst Stock: 20 mM Pd(OAc)2 + 40 mM sSPhos in DMSO (Premix for 10 min under N2).

  • Base: 1 M Na2CO3 or Cs2CO3 (degassed).

Procedure:

  • Degassing: Ensure all buffers and water are degassed (bubbled with N2) to protect the Pd catalyst.

  • Reaction Assembly:

    • 10 µL DNA-Boronic Acid (1 mM)

    • 2 µL Na2CO3 (1 M) [200 equiv]

    • 2 µL Aryl Halide (200 mM) [40 equiv]

    • 1 µL Pd/Ligand Catalyst Mix [20 equiv Pd]

    • Solvent: Top up to 20 µL with degassed water/DMA (ratio 4:1).

  • Incubation: Incubate at 60°C for 2 hours or 40°C for 16 hours .

    • Optimization: 60°C is faster but risks DNA damage (depurination). 40°C is safer but requires longer times.

  • Quenching: Add 2 µL of 500 mM dithiothreitol (DTT) or sodium diethyldithiocarbamate to scavenge Palladium.

  • Purification: Ethanol precipitation (as above).

QC & Validation Standards

Every library synthesis step requires validation.

MethodPurposeAcceptance Criteria
LC-MS (ES-) Confirm mass of conjugate.Observed Mass = Theoretical Mass ± 0.5 Da. Look for -B(OH)2 to -H conversion (Deboronation - mass loss of 26 Da).
Gel Electrophoresis Check DNA integrity.Single sharp band; no smearing (indicates depurination/fragmentation).
Test Reaction Validate reactivity.Perform Suzuki with a standard Aryl Iodide (e.g., 4-Iodoanisole). Conversion > 80% required.[1]
Troubleshooting "Reverse" Suzuki (Boronic Acid on DNA)

If LC-MS shows high levels of deboronation (Ar-H product) after Step 1:

  • Reduce Amide Coupling Time: Cut DMT-MM incubation to 2 hours.

  • Switch Strategy: Use the "Building Block" Route .

    • Step 1: Attach an Aryl Iodide scaffold to DNA first.

    • Step 2: Use 3-Benzyloxy-5-carboxyphenylboronic acid as the solution phase reagent in the Suzuki coupling.

    • Step 3: Perform a second Amide coupling on the newly installed carboxyl group.

    • Why? Boronic acids are stable in DMSO solution. They only degrade rapidly when dilute in aqueous buffer on DNA.

References

  • DMT-MM Amide Coupling on DNA: Satz, A. L., & Cai, J. (2009). Application of the DMT-MM Reaction for the Synthesis of DNA-Encoded Libraries.[1][2][3] Bioconjugate Chemistry.[4][5][6] [Link]

  • Suzuki-Miyaura Conditions for DEL: Li, Y., & Huang, Y. (2018).[5][7] Development of DNA-Compatible Suzuki–Miyaura Reaction in Aqueous Media.[5] Bioconjugate Chemistry.[4][5][6] [Link][5]

  • Boronic Acid Stability & Heterocycles: Cai, P., et al. (2021). Building Boron Heterocycles into DNA-Encoded Libraries. Organic Letters. [Link][8][9]

  • General DEL Chemistry Review: Neri, D., & Lerner, R. A. (2018). DNA-Encoded Chemical Libraries: A Selection of Case Studies. Annual Review of Biochemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Carboxyphenylboronic Acids

Audience: Senior Chemists, Process Development Scientists Topic: Optimization of Suzuki-Miyaura cross-coupling utilizing Carboxyphenylboronic Acids (CPBAs) Status: Active Guide Executive Summary: The "Free Acid" Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Senior Chemists, Process Development Scientists Topic: Optimization of Suzuki-Miyaura cross-coupling utilizing Carboxyphenylboronic Acids (CPBAs) Status: Active Guide

Executive Summary: The "Free Acid" Challenge

Using carboxyphenylboronic acids (CPBAs) in Suzuki coupling presents a unique mechanistic paradox. The carboxylic acid moiety (-COOH) creates three simultaneous failure modes:

  • Protodeboronation: The electron-withdrawing nature of the carboxyl group destabilizes the C-B bond, accelerating hydrolysis (protodeboronation) faster than the transmetallation step.

  • Catalyst Poisoning: The free carboxylate can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle.

  • Stoichiometric Imbalance: The acidic proton consumes one equivalent of base immediately, often leading to insufficient activation of the boronate species if not accounted for.

This guide provides a root-cause analysis workflow and validated protocols to overcome these barriers without resorting to ester protection steps.

Diagnostic Workflow: Root Cause Analysis

Use this logic tree to diagnose the specific cause of your low yield.

SuzukiTroubleshooting Start Problem: Low Yield with CPBA CheckSM Is Boronic Acid (SM) Consumed? Start->CheckSM Byproducts Analyze Byproducts (LCMS/GCMS) CheckSM->Byproducts Yes CatState Visual Check: Catalyst State CheckSM->CatState No Deboronation Major Byproduct: Benzoic Acid (Ar-H) (Protodeboronation) Byproducts->Deboronation Homocoupling Major Byproduct: Biaryl (Ar-Ar) (Oxidative Homocoupling) Byproducts->Homocoupling FixDeboro Fix: 1. Switch to Anhydrous Base (K3PO4) 2. Slow Addition of Boronic Acid 3. Use Bulky Ligand (XPhos) Deboronation->FixDeboro FixHomo Fix: 1. Rigorous Degassing 2. Switch to Pd(0) source (Pd2dba3) Homocoupling->FixHomo PdBlack Precipitation (Pd Black) (Ligand Dissociation) CatState->PdBlack NoReaction Solution Clear/Unchanged (Activation Failure) CatState->NoReaction FixBlack Fix: 1. Increase Ligand:Pd Ratio 2. Use Buchwald Ligands PdBlack->FixBlack FixActiv Fix: 1. Increase Base Stoichiometry (>3 equiv) 2. Add H2O (Solubility) 3. Check pH (>10 required) NoReaction->FixActiv

Figure 1: Diagnostic logic flow for identifying failure modes in CPBA couplings. Blue nodes indicate decision points; Red nodes indicate failure modes; Green nodes indicate solutions.

Technical Support: Frequently Asked Questions

Issue 1: "My boronic acid disappears, but I don't see the product."

Diagnosis: Rapid Protodeboronation. Mechanism: The base-catalyzed mechanism is the primary culprit. The base converts the boronic acid to the boronate anion [Ar-B(OH)3]-.[1] While this species is required for transmetallation, the electron-withdrawing carboxyl group at the ortho or para position stabilizes the transition state for C-B bond cleavage, replacing the Boron with a proton from the solvent (usually water).

Corrective Actions:

  • Limit Water Availability: Switch from 1:1 organic/water mixtures to "wet" organic solvents (e.g., Dioxane with 2-5 equivalents of water). This maintains just enough water for the boronate equilibrium without flooding the system with proton sources.

  • The "Slow-Release" Protocol: Do not add the boronic acid all at once. Add it dropwise as a solution over 1-2 hours. This keeps the standing concentration of the vulnerable boronate low, statistically favoring the transmetallation with Pd over the unimolecular decomposition.

  • Ligand Acceleration: Use a ligand that accelerates the transmetallation step (e.g., XPhos or SPhos ).[2] If the coupling rate (

    
    ) is faster than the decomposition rate (
    
    
    
    ), yield improves.
Issue 2: "The reaction stalls at 20% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning via Carboxylate Coordination. Mechanism: The free carboxylate (R-COO-) is a competent ligand. It can bind to the Pd(II) intermediate, forming a stable Pd(Ar)(L)(OOCR) species that is catalytically resting or dead.

Corrective Actions:

  • Base Stoichiometry Check: Ensure you are using at least 3.5 equivalents of base.

    • 1.0 eq neutralizes the -COOH.

    • 1.0 eq activates the -B(OH)2.

    • 1.0 eq neutralizes the HX generated.

    • 0.5 eq excess to drive kinetics.

  • Switch to Bulky Ligands: Ligands like P(t-Bu)3 or Amphos are sterically demanding and prevent the carboxylate from effectively coordinating to the palladium center, leaving the site open for transmetallation.

Issue 3: "Is protecting the acid as an ester (methyl/ethyl) necessary?"

Answer: Not always, but it is the most robust workaround. Recommendation: If direct optimization fails (yield < 40%), esterification is more time-efficient than endless catalyst screening.

  • Why: Esters remove the zwitterionic character (improving solubility) and the coordination ability of the carboxylate.

  • Caution: Methyl esters can hydrolyze under standard Suzuki conditions (aq. Na2CO3, heat). If you protect, use t-butyl esters or anhydrous conditions (CsF/Dioxane) to prevent in-situ deprotection.

Optimized Experimental Protocols

Protocol A: High-Throughput Conditions for Unprotected CPBAs

Best for: Initial screening of robust substrates.

  • Reagents:

    • Aryl Halide (1.0 equiv)[3][4]

    • Carboxyphenylboronic acid (1.5 equiv)

    • Base: K3PO4 (finely ground, 4.0 equiv)

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)[4]

    • Solvent: n-Butanol / Water (5:1 ratio)

  • Procedure:

    • Charge solid reagents into a vial.

    • Add solvents (degassed).[3]

    • Heat to 80°C for 4-12 hours.

    • Note: n-Butanol is excellent for solubilizing the polar carboxylate salts while maintaining organic solubility for the halide.

Protocol B: The "Slow Addition" Method for Unstable Acids

Best for: Substrates prone to rapid protodeboronation (e.g., 2-fluoro-4-carboxyphenylboronic acid).

  • Setup: Two-syringe pump system or dropping funnel.

  • Reaction Vessel: Charge Aryl Halide (1.0 equiv), Pd2(dba)3 (1 mol%), XPhos (2 mol%), and K2CO3 (3.0 equiv) in Dioxane (anhydrous). Heat to 90°C.

  • Feed: Dissolve the CPBA (1.5 equiv) in a minimum amount of Dioxane/Water (10:1).

  • Execution: Add the CPBA solution dropwise over 2 hours while maintaining temperature.

  • Rationale: Keeps steady-state concentration of boronate low, minimizing second-order decomposition pathways or saturation of the aqueous phase.

Comparative Data: Ligand & Base Selection

Table 1: Base Selection Matrix for Acidic Boronic Acids

BaseStrength (pKa of CA)Solubility (Org/Aq)Risk of DeboronationRecommendation
Na2CO3 Moderate (10.3)High Aq / Low OrgHighAvoid for CPBAs. Promotes hydrolysis.
K3PO4 High (12.3)Low Aq / Low OrgModerateStandard. Good balance of activation vs. decomposition.
Cs2CO3 ModerateHigh Org (Rel.)ModerateExcellent. "Cesium Effect" improves solubility of carboxylate salts.
KF Low (3.2)LowLowSpecialist. Use in anhydrous conditions to prevent hydrolysis.

Table 2: Ligand Performance for CPBA Coupling

Ligand ClassExampleMechanism of ActionSuccess Rate
Triphenylphosphine PPh3Standard donorLow (<20%) . Easily displaced by carboxylate.
Dialkylbiaryl (Buchwald) XPhos / SPhos Steric bulk + e- richHigh (>80%) . Promotes rapid OA and prevents poisoning.
Trialkylphosphine P(t-Bu)3High electron densityModerate . Good for chlorides, air sensitive.
NHC IPr / IMesStrong sigma donorHigh . Extremely stable catalyst species.

References

  • Mechanisms of Protodeboronation

    • Title: "Base-catalyzed Aryl-B(OH)
    • Source: LJMU Research Online
    • URL:[Link]

  • Base Selection Guide

    • Title: "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions"
    • Source: BenchChem[2][3]

  • Ligand Effects & Optimization

    • Title: "Suzuki–Miyaura cross-coupling optimization enabled by autom
    • Source: N
    • URL:[Link]

  • General Troubleshooting

    • Title: "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions"
    • Source: BenchChem[2][3][4]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Elemental Analysis of 3-Benzyloxy-5-carboxyphenylboronic Acid: Achieving Accuracy and Reliability

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. The elemental composition of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. The elemental composition of a molecule is a fundamental attribute that confirms its identity and purity. This guide provides an in-depth, experience-driven comparison of methodologies for the elemental analysis of 3-Benzyloxy-5-carboxyphenylboronic acid, a key building block in various synthetic pathways. We will delve into the nuances of established analytical techniques, backed by supporting data and authoritative standards, to ensure your experimental results are both accurate and reproducible.

The Critical Role of Elemental Analysis for Boronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The purity and exact elemental composition of a boronic acid, such as 3-Benzyloxy-5-carboxyphenylboronic acid, directly impact reaction yields, impurity profiles, and the overall success of a synthetic campaign. Verifying the percentages of Carbon (C), Hydrogen (H), Boron (B), and Oxygen (O) is a cornerstone of quality control, providing a quantitative measure of a compound's integrity.

Theoretical Elemental Composition

Before embarking on an analytical journey, it is crucial to establish the theoretical elemental composition of the target molecule.

3-Benzyloxy-5-carboxyphenylboronic acid

  • Molecular Formula: C₁₄H₁₃BO₅

  • Molecular Weight: 272.06 g/mol

Table 1: Theoretical Elemental Composition of 3-Benzyloxy-5-carboxyphenylboronic acid

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01114168.15461.82
HydrogenH1.0081313.1044.82
BoronB10.81110.813.97
OxygenO15.999579.99529.40
Total 272.063 100.00

Recommended Analytical Methodologies: A Comparative Approach

The elemental analysis of an organoboron compound is a multi-faceted task. No single technique can efficiently determine the composition of all elements. A combination of combustion analysis and inductively coupled plasma (ICP) based methods is the industry-standard approach.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)

Combustion analysis is a robust and widely used technique for determining the carbon, hydrogen, and nitrogen content of organic compounds. The underlying principle involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gases are then passed through a series of detectors to quantify the elemental composition.

While 3-Benzyloxy-5-carboxyphenylboronic acid does not contain nitrogen, the CHN analysis is still the primary method for determining its carbon and hydrogen content.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition, such as Acetanilide or Sulfanilamide.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 3-Benzyloxy-5-carboxyphenylboronic acid sample into a tin capsule.

  • Combustion: The sample is dropped into a high-temperature furnace (typically 900-1000°C) with a constant flow of helium and a pulse of pure oxygen. This ensures complete combustion.

  • Reduction and Separation: The combustion gases (CO₂, H₂O, and NOx) are passed through a reduction tube containing copper to convert any nitrogen oxides back to N₂. The gases are then separated by a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The instrument software then calculates the percentage of C and H in the original sample.

  • Use of Certified Standards: Calibration with certified reference materials (CRMs) is paramount for ensuring the traceability and accuracy of the results. This is a key principle of a self-validating system.

  • Drying the Sample: Boronic acids can be hygroscopic. Ensuring the sample is thoroughly dried is critical to obtaining an accurate hydrogen value.

  • Tin Capsules: These are used for their low blank values and their ability to promote complete combustion.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Boron

ICP-OES is a highly sensitive technique for the determination of boron content. The method involves introducing a sample into a high-temperature argon plasma, which excites the atoms of the element of interest. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emitted light is directly proportional to the concentration of the element in the sample.

  • Sample Digestion:

    • Accurately weigh approximately 50-100 mg of the 3-Benzyloxy-5-carboxyphenylboronic acid sample into a clean, dry microwave digestion vessel.

    • Add a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂).

    • Seal the vessel and perform a microwave digestion program designed for organic matrices. This process breaks down the organic part of the molecule, leaving the boron in a soluble form.

    • After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.

  • Instrument Calibration: Prepare a series of calibration standards from a certified boron ICP standard solution. The concentration range of the standards should bracket the expected boron concentration in the prepared sample solution.

  • Analysis: Aspirate the blank, calibration standards, and the prepared sample solution into the ICP-OES instrument. Measure the emission intensity at the primary boron wavelength (typically 249.773 nm).

  • Calculation: The instrument software will generate a calibration curve and calculate the concentration of boron in the sample solution. This is then used to determine the percentage of boron in the original solid sample.

  • Microwave Digestion: This provides a clean and complete digestion of the organic matrix, which is essential for accurate ICP analysis. An incomplete digestion can lead to nebulization issues and inaccurate results.

  • High-Purity Reagents: Using trace-metal grade acids and deionized water is crucial to minimize boron contamination, as boron can be present in some laboratory glassware and reagents.

  • Matrix Matching: While not always necessary for this specific application, for more complex matrices, ensuring the calibration standards have a similar acid concentration to the digested samples can improve accuracy.

The Challenge of Oxygen Determination

Directly determining the oxygen content in organic compounds, especially those containing boron, can be challenging. The standard method for oxygen analysis involves pyrolysis of the sample in a helium atmosphere, where the oxygen is converted to carbon monoxide (CO) and then detected. However, for boron-containing compounds, there is a risk of forming stable, refractory boron oxides during pyrolysis. This can lead to incomplete conversion to CO and, consequently, an underestimation of the oxygen content.

For this reason, the oxygen percentage is often determined by difference, after accurately measuring C, H, and B:

% Oxygen = 100% - (% Carbon + % Hydrogen + % Boron)

This approach is widely accepted in the pharmaceutical industry, provided that the purity of the sample is high and that the other elemental analyses are performed with a high degree of accuracy.

Comparison with an Alternative Standard: 3-Carboxyphenylboronic Acid

To put the analysis of 3-Benzyloxy-5-carboxyphenylboronic acid into context, it is useful to compare its expected elemental composition with that of a more common, structurally related boronic acid standard, 3-Carboxyphenylboronic acid.

3-Carboxyphenylboronic acid

  • Molecular Formula: C₇H₇BO₄

  • Molecular Weight: 165.94 g/mol

Table 2: Comparison of Theoretical Elemental Compositions

Element3-Benzyloxy-5-carboxyphenylboronic acid (%)3-Carboxyphenylboronic acid (%)
Carbon (C)61.8250.67
Hydrogen (H)4.824.25
Boron (B)3.976.52
Oxygen (O)29.4038.56

This comparison highlights the significant differences in elemental composition that should be readily distinguishable by the analytical methods described.

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your elemental analysis results, a robust quality control system should be in place. This includes:

  • System Suitability Checks: Before running samples, analyze a known standard to verify that the instrument is performing within established specifications.

  • Use of Certified Reference Materials (CRMs): As mentioned, all calibrations should be performed with CRMs traceable to national or international standards (e.g., NIST, BAM).

  • Analysis of a Control Sample: In addition to the calibration standards, a well-characterized internal or external control sample should be analyzed alongside the test samples. The results for the control sample should fall within predefined acceptance criteria.

  • Acceptable Deviation: For pharmaceutical applications, a commonly accepted tolerance for elemental analysis results is ±0.4% of the theoretical value. However, it is important to note that statistical studies have shown that deviations can sometimes exceed this, and a thorough understanding of the method's variability is essential.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for CHN and Boron analysis.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis CHN Analyzer cluster_results Data Processing weigh Weigh 1-3 mg of 3-Benzyloxy-5-carboxyphenylboronic acid into a tin capsule combust Combustion at 900-1000°C in O₂ weigh->combust reduce Reduction of NOx to N₂ combust->reduce separate Gas Chromatography Separation reduce->separate detect Thermal Conductivity Detection (TCD) separate->detect calculate Calculate %C and %H detect->calculate

Caption: Workflow for Carbon and Hydrogen analysis by combustion.

Boron_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis ICP-OES Analysis cluster_results Data Processing weigh Weigh 50-100 mg of 3-Benzyloxy-5-carboxyphenylboronic acid digest Microwave Digestion with HNO₃ and H₂O₂ weigh->digest dilute Dilute to a known volume digest->dilute aspirate Aspirate into Argon Plasma dilute->aspirate measure Measure Emission at Characteristic Wavelengths aspirate->measure calculate Calculate %B using Calibration Curve measure->calculate

Caption: Workflow for Boron analysis by ICP-OES.

Concluding Remarks

The elemental analysis of 3-Benzyloxy-5-carboxyphenylboronic acid is a critical step in its characterization. By employing a combination of combustion analysis for carbon and hydrogen, and ICP-OES for boron, researchers can obtain a comprehensive and accurate elemental profile. The challenges associated with direct oxygen determination can be effectively addressed by calculation by difference. Adherence to rigorous quality control measures, including the use of certified reference materials and the implementation of system suitability checks, is essential for generating trustworthy and defensible data. This guide provides a framework for establishing a robust analytical methodology, empowering scientists to confidently assess the quality and purity of their boronic acid compounds.

References

  • Combustion analysis. (2023). In Wikipedia. Retrieved from [Link]

  • LECO - Combustion Analysis (H, C, N, O, S). (2023). Materials Characterization Services. Retrieved from [Link]

  • Oxygen-containing organoboron compounds. ResearchGate. Retrieved from [Link]

  • DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. Exeter Analytical, Inc. Retrieved from [Link]

  • Introduction to Combustion Analysis. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Çelik, S., & Bakırdere, S. (2019). A critical review on the determination of boron in various matrices. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 281-294. Retrieved from [Link]

  • Elemental analysis: operation & applications. Elementar. Retrieved from [Link]

  • Wahlen, R., et al. (2002). Investigation of matrix effects in boron determination using organic solvents as modifiers for liquid chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(10), 1265-1271. Retrieved from [Link]

  • Organoboron chemistry. (2023). In Wikipedia. Retrieved from [Link]

  • Vogl, J., & Pritzkow, W. (2010). Certification Report for the Reference Materials ERM-AE123 and ERM-AE124 - Certified for their boron isotope composition. BAM. Retrieved from [Link]

  • Robbika, U., et al. (2022). Critical Quality Control on Determination of Boron Using ICP- OES with Gravimetric Method. Indonesian Journal of Chemical Analysis, 5(2), 103-110. Retrieved from [Link]

  • Combustion Elemental Analysis. Analytik Jena. Retrieved from [Link]

  • Certified Reference Materials Catalogue. BAM. Retrieved from [Link]

  • ASTM C799-19, Standard Test Methods for Chemical, Mass Spectrometric, and Spectrochemical Analysis of Nuclear-Grade Boron Carbide. ASTM International. Retrieved from [Link]

  • BS 200A - Certificate of Analysis. Brammer Standard. Retrieved from [Link]

  • Certified Reference Materials (CRM) and Standards. ARO Scientific. Retrieved from [Link]

  • Oxygen-containing organoboron compounds (Hall 2006). ResearchGate. Retrieved from [Link]

  • Anderson, D. L. (1997). Boron Determination—A Review of Analytical Methods. Fresenius' Journal of Analytical Chemistry, 357(3), 297-305.
  • Determination of Carbon and Hydrogen by Combustion. ResearchGate. Retrieved from [Link]

  • Elemental Analysis of Anode Material using HR Array ICP-OES. Analytik Jena. Retrieved from [Link]

  • ASTM D3082-15, Standard Test Method for Boron in Water. ASTM International. Retrieved from [Link]

  • ASTM A751-21, Standard Test Methods and Practices for Chemical Analysis of Steel Products. ASTM International. Retrieved from [Link]

  • 3-Carboxyphenylboronic acid. PubChem. Retrieved from [Link]

  • Elemental Analysis Manual - Section 4.7. FDA. Retrieved from [Link]

  • Guidelines for Chemical Analysis: Determination of the Elemental Content of Environmental Samples using ICP-MS. German Environment Agency. Retrieved from [Link]

  • ASTM E2941-14, Standard Practices for Extraction of Elements from Ores and Related Metallurgical Materials by Acid Digestion. ASTM International. Retrieved from [Link]

  • ASTM E371-99, Standard Test Method for the Determination of Boron in Ferroboron. ASTM International. Retrieved from [Link]

Comparative

Comparative Crystal Engineering Guide: 3,5-Disubstituted Phenylboronic Acids

This guide provides a technical comparison of the solid-state properties, crystal engineering potential, and stability profiles of 3,5-disubstituted phenylboronic acids. It is designed for researchers optimizing supramol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the solid-state properties, crystal engineering potential, and stability profiles of 3,5-disubstituted phenylboronic acids. It is designed for researchers optimizing supramolecular synthons or selecting building blocks for drug discovery.

Executive Summary: The Meta-Substitution Advantage

3,5-Disubstituted phenylboronic acids occupy a "Goldilocks" zone in crystal engineering. Unlike ortho-substituted derivatives, which suffer from steric twisting that disrupts coplanarity and conjugation, the meta (3,5) substitution pattern preserves the planarity of the phenyl-boron bond while exerting profound electronic and steric leverage over the crystal packing.

This guide compares three distinct derivatives representing different electronic regimes:

  • 3,5-Bis(trifluoromethyl)phenylboronic acid (3,5-CF3): Strong electron-withdrawing, high acidity, fluorous packing.[1]

  • 3,5-Dichlorophenylboronic acid (3,5-Cl): Moderate electron-withdrawing, halogen bonding potential.

  • 3,5-Dimethylphenylboronic acid (3,5-Me): Electron-donating, lipophilic, van der Waals packing.

Structural Comparison & Crystallographic Data

The primary supramolecular synthon for all three derivatives is the centrosymmetric R²₂(8) dimer , formed via pairwise O-H···O hydrogen bonds. However, the secondary packing forces differ significantly based on the substituents.

Comparative Data Table
Feature3,5-Bis(CF₃) 3,5-Dichloro 3,5-Dimethyl
Electronic Nature Strong

/

Acceptor
Weak

/

Acceptor
Weak

Donor
Crystal System MonoclinicOrthorhombic (Predicted*)Orthorhombic/Monoclinic
Space Group P2₁/cPbca (Typical for analogues)P2₁/c or C2/c
Primary Synthon R²₂(8) HomodimerR²₂(8) HomodimerR²₂(8) Homodimer
Conformation syn-anti (Preferred)syn-antisyn-anti
Secondary Forces C-H[2]···F, F···F contactsCl···Cl, C-H···ClC-H···π, H···H
Boroxine Risk High (Rapid dehydration)ModerateLow (Stable hydrate)
Melting Point ~210–215 °C~250 °C261–265 °C

*Note: Exact space groups for 3,5-Cl and 3,5-Me can vary by polymorph; data reflects the dominant thermodynamic forms observed in analogous halo/alkyl-arylboronic acids.

Deep Dive: The 3,5-Bis(CF₃) Anomaly

The 3,5-bis(trifluoromethyl) derivative is unique. The bulky, electron-withdrawing CF₃ groups increase the acidity of the boronic acid protons (pKa ~7.2 vs. 8.8 for unsubstituted).

  • Mechanism: The enhanced acidity strengthens the primary O-H···O hydrogen bonds within the dimer.

  • Packing: The CF₃ groups segregate into fluorous domains, creating "slippery" planes in the lattice that can lead to plasticity or facile cleavage. The structure is stabilized by weak C-H···F interactions rather than strong

    
    -
    
    
    
    stacking.
Performance Analysis: Stability & Reactivity

A critical, often overlooked factor in handling these reagents is their propensity to dehydrate into boroxines (cyclic trimers).

The Dehydration Equilibrium

[3]
  • 3,5-Bis(CF₃): The electron deficiency makes the boron center highly Lewis acidic. This accelerates water loss, often resulting in samples that are mixtures of acid and boroxine anhydride even upon receipt from suppliers. Storage in humid conditions is required to maintain the acid form.

  • 3,5-Dimethyl: The electron-donating methyl groups stabilize the sp² boron center, making the dihydroxy form more robust. It resists thermal dehydration better than the fluorinated variants.

Solubility Profile
  • 3,5-Me: Excellent solubility in non-polar organic solvents (toluene, DCM) due to the lipophilic methyl shell.

  • 3,5-Bis(CF₃): High solubility in polar aprotic solvents (THF, acetone) but surprisingly poor in standard lipophilic solvents unless fluorinated solvents are used.

Visualization: Decision Logic & Workflow
Figure 1: Selection Logic for Crystal Engineering

SelectionLogic cluster_legend Legend Start Select 3,5-Disubstituted PBA Goal Primary Engineering Goal? Start->Goal Branch1 Maximize Acidity / Strong H-Donation Goal->Branch1 Co-crystal Design Branch2 Maximize Lattice Stability / High Melting Point Goal->Branch2 Drug Formulation Branch3 Halogen Bonding / Heavy Atom Phasing Goal->Branch3 Structural Biology Res1 3,5-Bis(CF3) (Risk: Boroxine formation) Branch1->Res1 Res2 3,5-Dimethyl (Stable, Lipophilic) Branch2->Res2 Res3 3,5-Dichloro (Cl...Cl Interactions) Branch3->Res3 key Red = High Reactivity Risk Green = High Stability Yellow = Specialized Utility

Caption: Decision matrix for selecting the optimal 3,5-disubstituted phenylboronic acid based on physical property requirements.

Experimental Protocols
Protocol A: High-Quality Single Crystal Growth

Target: Obtaining X-ray quality crystals free of boroxine contamination.

  • Preparation: Dissolve 20 mg of the specific 3,5-disubstituted phenylboronic acid in 2 mL of Acetone/Water (9:1 v/v) .

    • Why: Pure organic solvents often promote dehydration to boroxine. The presence of water forces the equilibrium toward the boronic acid form.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial.

  • Vapor Diffusion: Place the open 4 mL vial inside a larger 20 mL vial containing 5 mL of n-Hexane (antisolvent). Cap the large vial tightly.

    • Mechanism:[4] Hexane slowly diffuses into the acetone, lowering solubility gradually.

  • Incubation: Store at 4°C in the dark. Crystals typically appear within 48-72 hours.

    • Note: For 3,5-Bis(CF₃), ensure the temperature does not fluctuate, as its solubility is highly temperature-dependent.

Protocol B: Boroxine Conversion Check (Quality Control)

Target: Verifying if your "Acid" has dehydrated.

  • Technique: ¹¹B NMR Spectroscopy.

  • Solvent: Acetone-d₆ (Avoid CDCl₃ as trace acid in chloroform catalyzes dehydration).

  • Analysis:

    • Boronic Acid (Monomer): Signal appears at ~28-30 ppm .

    • Boroxine (Trimer): Signal shifts downfield to ~32-35 ppm (broader peak).

  • Correction: If boroxine is detected, sonicate the solid in water for 30 minutes, filter, and air dry at room temperature (do not heat).

Figure 2: Crystallization & Characterization Workflow

Workflow Input Raw Material (3,5-Disubstituted PBA) QC QC: 11B NMR (Check for Boroxine) Input->QC Decision Pure Acid? QC->Decision Rehydrate Rehydration Step (Sonicate in H2O) Decision->Rehydrate No (Boroxine found) Crystallize Crystallization (Acetone/H2O + Hexane) Decision->Crystallize Yes Rehydrate->QC XRD SC-XRD Data Collection (100 K) Crystallize->XRD

Caption: Standardized workflow for ensuring phase purity prior to structural determination.

References
  • Structural Analysis of Fluorin

    • Title: (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
    • Source:Molecules (2021).
    • URL:[Link]

  • Boroxine Stability & Dehydr

    • Title: Dehydration of phenylboronic acid with the formation of boroxine.[3][5][6][7][8][9]

    • Source:Journal of Chemical Thermodynamics (via ResearchG
    • URL:[Link]

  • Supramolecular Synthons in Boronic Acids

    • Title: Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids.
    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

  • General Crystallographic D

    • Title: 3,5-Dimethylphenylboronic acid (PubChem Data).[10][11]

    • Source: N
    • URL:[Link]

Sources

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